Methyl 4,5-dimethylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5-dimethylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXADHBPGMPBSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434084 | |
| Record name | Methyl 4,5-dimethylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168850-69-9 | |
| Record name | Methyl 4,5-dimethyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168850-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5-dimethylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular weight and formula of Methyl 4,5-dimethylthiophene-2-carboxylate
The following technical guide provides an in-depth analysis of Methyl 4,5-dimethylthiophene-2-carboxylate , structured for researchers and drug development professionals.
Molecular Architecture, Synthetic Protocols, and Pharmacophore Utility
Executive Summary
This compound is a specialized heterocyclic ester used primarily as a scaffold in medicinal chemistry and organic electronics. As a thiophene derivative, it serves as a critical bioisostere for benzoic acid esters, offering altered lipophilicity (LogP) and metabolic stability profiles. This compound is a key intermediate in the synthesis of fused polycyclic systems (e.g., thienopyrimidines) and is increasingly relevant in the development of anti-inflammatory agents and kinase inhibitors.
Physicochemical Identity & Molecular Profile
The precise characterization of this compound is essential for stoichiometric calculations and analytical validation.
Core Data Table
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 168850-69-9 (Ester); 40808-24-0 (Parent Acid) |
| Molecular Formula | C₈H₁₀O₂S |
| Molecular Weight | 170.23 g/mol |
| Exact Mass | 170.0402 Da |
| SMILES | COC(=O)C1=CC(C)=C(C)S1 |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Predicted LogP | ~2.65 ± 0.3 |
Structural Analysis
The molecule features a thiophene ring substituted at the 4 and 5 positions with methyl groups.[1][2][3][4][5] The ester functionality at position 2 creates a "push-pull" electronic system:
-
Electron Donors: The methyl groups at C4 and C5 exert a weak inductive (
) effect, increasing electron density in the ring. -
Electron Acceptor: The methoxycarbonyl group at C2 is electron-withdrawing (
, ), stabilizing the ring against oxidative degradation compared to unsubstituted alkylthiophenes. -
Regiochemistry: The 4,5-substitution pattern blocks the typically reactive
-positions, directing subsequent electrophilic aromatic substitutions (EAS) or lithiations to the remaining open sites (if any) or forcing reaction at the ester functionality.
Synthetic Methodology
While various routes exist (e.g., Gewald reaction), the most robust laboratory-scale protocol relies on the regioselective lithiation of 2,3-dimethylthiophene . This method offers superior atom economy and avoids the formation of amino-thiophene byproducts common in condensation reactions.
Protocol: Lithiation-Carboxylation-Esterification
Rationale: 2,3-Dimethylthiophene is commercially available. The
Step-by-Step Workflow
-
Lithiation (C-C Bond Formation)
-
Reagents: 2,3-Dimethylthiophene (1.0 eq),
-Butyllithium (1.1 eq, 2.5M in hexanes), Anhydrous THF. -
Procedure:
-
Charge a flame-dried flask with 2,3-dimethylthiophene and anhydrous THF under
atmosphere. -
Cool to -78°C (dry ice/acetone bath) to suppress polymerization.
-
Add
-BuLi dropwise over 20 minutes. Maintain internal temp < -70°C. -
Stir for 1 hour at -78°C, then allow to warm to 0°C for 15 minutes to ensure complete metallation.
-
Validation: Aliquot quench with
and NMR check shows disappearance of the C5 proton.
-
-
-
Carboxylation
-
Reagents: Dry
gas (or crushed dry ice). -
Procedure:
-
Cool the lithiated species back to -78°C.
-
Bubble excess dry
through the solution (or pour reaction mixture onto excess crushed dry ice). -
Allow to warm to room temperature (RT) and acidify with 2M HCl to pH 2.
-
Extract with EtOAc, dry over
, and concentrate to yield 4,5-dimethylthiophene-2-carboxylic acid .
-
-
-
Fischer Esterification
-
Reagents: Crude Acid, Methanol (excess),
(cat.) or Thionyl Chloride ( ). -
Procedure:
-
Dissolve the crude acid in dry Methanol.
-
Add catalytic conc.
and reflux for 4 hours. -
Workup: Concentrate solvent, neutralize with saturated
, extract with DCM. -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
-
-
Synthesis Diagram (DOT)
Caption: Regioselective synthesis pathway via lithiation of 2,3-dimethylthiophene.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)
Predicted shifts based on electronic environment (solvent:
-
¹H NMR (400 MHz):
- 7.55 ppm (s, 1H): The H3 proton. It appears as a singlet (or fine quartet due to long-range coupling) and is significantly deshielded by the adjacent carbonyl group.
-
3.86 ppm (s, 3H): The methyl ester (
). Characteristic singlet. - 2.38 ppm (s, 3H): Methyl group at C5. Slightly more deshielded due to resonance with the sulfur.
- 2.15 ppm (s, 3H): Methyl group at C4.
-
¹³C NMR (100 MHz):
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 170.[4] -
Base Peak: Likely m/z 139 (
). -
Fragment: m/z 111 (
, loss of ester group leaving the dimethylthiophene cation).
Applications in Drug Discovery
This compound is not merely a solvent or reagent; it is a privileged scaffold precursor .
-
Bioisosterism: The thiophene ring mimics the phenyl ring in phenylalanine or benzoic acid derivatives but with reduced aromaticity and increased polarizability. This often improves the binding affinity of ligands to hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).
-
Fragment-Based Drug Design (FBDD): The ester group serves as a "handle" for further functionalization—hydrolysis to the acid allows for amide coupling (to create peptidomimetics), while reduction to the alcohol allows for ether formation.
-
Metabolic Blocking: The methyl groups at C4 and C5 block metabolic "soft spots." In unsubstituted thiophenes, the C4/C5 positions are prone to oxidation by Cytochrome P450, leading to reactive sulfoxides. Methylation sterically and electronically inhibits this, enhancing the drug's half-life (
).
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (
) at 2-8°C. Thiophene esters can hydrolyze slowly in moist air. -
Spill Protocol: Absorb with inert material (vermiculite). Do not flush into surface water; thiophenes are toxic to aquatic life.
References
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information. Link
-
BenchChem. Methyl 4,5-diaminothiophene-2-carboxylate and Thiophene Derivatives. (Context on thiophene ester reactivity and applications). Link
-
Organic Syntheses. General Methods for Thiophene Functionalization. (Referenced for Lithiation protocols). Link
-
BLD Pharm. Product Catalog: this compound (CAS 168850-69-9).[8] Link
-
Jayaraman, S. R., et al. "3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid."[7] Molbank, 2010.[7] (NMR shift correlation for methyl-thiophene carboxylates). Link[7]
Sources
- 1. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 168850-69-9|this compound|BLD Pharm [bldpharm.com]
Solubility of Methyl 4,5-dimethylthiophene-2-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 4,5-dimethylthiophene-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This compound is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical properties of the compound, explores the principles governing its solubility, presents a curated table of estimated solubilities in a range of common organic solvents, and offers a detailed, self-validating experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers, enabling them to make informed decisions in experimental design and process development.
Introduction: The Significance of Solubility in the Application of Thiophene Derivatives
Thiophene and its derivatives are a class of heterocyclic compounds that are of significant interest in the fields of medicinal chemistry and materials science. The thiophene ring is often considered a bioisostere of a benzene ring, offering similar biological activity but with modulated physicochemical properties.[1][2] this compound, with its ester and dimethyl substitutions on the thiophene core, presents a unique combination of lipophilicity and potential for hydrogen bonding, making its interaction with solvents a critical area of study.
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For drug development professionals, solubility influences a candidate's bioavailability, formulation options, and route of administration. For synthetic chemists, it is a key parameter for reaction solvent selection, purification via crystallization, and product isolation. A comprehensive understanding of the solubility of this compound is therefore not merely academic but a practical necessity for unlocking its full potential.
Physicochemical Properties of this compound
| Property | Estimated Value/Information | Source/Rationale |
| Molecular Formula | C₈H₁₀O₂S | - |
| Molecular Weight | 170.23 g/mol | [3][4] |
| Appearance | Likely a solid at room temperature | Based on related compounds like 4,5-dimethylthiophene-2-carboxylic acid which is a solid with a melting point of 206-211 °C. |
| Polarity | Moderately polar | The molecule possesses a polar ester group (-COOCH₃) and a nonpolar dimethylated thiophene ring. |
| Hydrogen Bond Acceptor | Yes (Oxygen atoms of the ester) | The carbonyl and ether oxygens can accept hydrogen bonds. |
| Hydrogen Bond Donor | No | There are no hydrogen atoms attached to highly electronegative atoms. |
| Calculated logP | ~2.2 | A calculated value for the isomeric methyl 4,5-dimethylthiophene-3-carboxylate is 2.2, suggesting a degree of lipophilicity.[3] |
These properties suggest that this compound will exhibit preferential solubility in organic solvents of moderate polarity and will be sparingly soluble in highly polar protic solvents like water and highly nonpolar solvents.
Theoretical Framework: Principles of Solubility
The adage "like dissolves like" is a fundamental principle in chemistry that provides a qualitative prediction of solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are:
-
Van der Waals Forces: Present in all molecules, these are the weakest intermolecular forces.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).
For this compound, the key to its solubility lies in the balance between the polar ester group and the nonpolar dimethylthiophene ring. Solvents that can effectively interact with both of these moieties will be the most effective at dissolving the compound.
Estimated Solubility of this compound in Common Organic Solvents
The following table provides an estimated qualitative and quantitative solubility of this compound in a range of common organic solvents at ambient temperature. These estimations are based on the principles of "like dissolves like" and the known properties of the compound and solvents. It is crucial to note that these are estimates and should be experimentally verified for any critical application.
| Solvent | Polarity Index | Solvent Type | Estimated Solubility (Qualitative) | Estimated Solubility ( g/100 mL) | Rationale for Estimation |
| Hexane | 0.1 | Nonpolar Aliphatic | Sparingly Soluble | < 1 | The nonpolar nature of hexane will have limited interaction with the polar ester group. |
| Toluene | 2.4 | Nonpolar Aromatic | Soluble | 10 - 20 | The aromatic ring of toluene can engage in π-π stacking with the thiophene ring, and its moderate polarity can accommodate the ester group. |
| Dichloromethane | 3.1 | Polar Aprotic | Very Soluble | > 30 | A good balance of polarity to interact with the ester group, without the hydrogen bonding that would disfavor the nonpolar parts of the molecule. |
| Ethyl Acetate | 4.4 | Polar Aprotic | Very Soluble | > 30 | The ester functionality of ethyl acetate is similar to that of the solute, promoting strong dipole-dipole interactions. |
| Acetone | 5.1 | Polar Aprotic | Very Soluble | > 30 | A highly polar aprotic solvent that can effectively solvate the ester group. |
| Isopropanol | 3.9 | Polar Protic | Moderately Soluble | 5 - 15 | The alcohol can act as a hydrogen bond donor to the ester, but the alkyl chain is less effective at solvating the thiophene ring compared to more nonpolar solvents. |
| Ethanol | 4.3 | Polar Protic | Moderately Soluble | 5 - 15 | Similar to isopropanol, the hydrogen bonding capability is beneficial, but the overall polarity may be too high for optimal solvation of the entire molecule. |
| Methanol | 5.1 | Polar Protic | Sparingly Soluble | 1 - 5 | The high polarity and strong hydrogen bonding network of methanol make it a poorer solvent for the nonpolar thiophene portion of the molecule. |
| Water | 10.2 | Polar Protic | Insoluble | < 0.1 | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for this moderately lipophilic compound.[2] |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Very Soluble | > 30 | The cyclic ether structure provides a good balance of polarity to dissolve the compound effectively. |
| Acetonitrile | 5.8 | Polar Aprotic | Soluble | 10 - 20 | A polar aprotic solvent that should be a reasonably good solvent. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The following describes the isothermal shake-flask method, which is a gold-standard technique for determining thermodynamic solubility.[1]
Principle
An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method.
Materials and Equipment
-
This compound (as pure as possible)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps and PTFE-lined septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: Workflow for thermodynamic solubility determination.
Detailed Step-by-Step Procedure
-
Preparation of Samples:
-
Accurately weigh an amount of this compound into a vial that is known to be in excess of its expected solubility. A good starting point is 20-50 mg.
-
Add a precise volume of the chosen solvent (e.g., 2.00 mL) to the vial.
-
Seal the vial tightly with a screw cap containing a PTFE-lined septum.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 48 hours. A preliminary experiment to determine the time to reach equilibrium is recommended.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation (e.g., 10 minutes at 10,000 rpm) is recommended to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted samples by HPLC. A C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).
-
Self-Validating System and Trustworthiness
The described protocol incorporates several features to ensure the trustworthiness and validity of the results:
-
Use of Excess Solid: Ensures that the solution is truly saturated and that the measured solubility is the thermodynamic solubility.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Sufficient Equilibration Time: Guarantees that the system has reached a state of equilibrium.
-
Replicates: Performing the experiment in triplicate allows for the calculation of an average and standard deviation, providing a measure of the precision of the results.
-
Calibration Standards: The use of a calibration curve ensures the accuracy of the concentration measurement.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its utility in various scientific and industrial applications. This guide has provided a theoretical framework for understanding its solubility, a practical table of estimated solubilities, and a detailed, robust experimental protocol for its accurate determination. By following the methodologies outlined herein, researchers can obtain reliable data to guide their work in synthesis, purification, formulation, and beyond, thereby accelerating the development of new technologies and therapeutics based on this promising thiophene derivative.
References
-
ResearchGate. (n.d.). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. Retrieved from [Link]
-
ACS Publications. (2014). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Thiophene + Pentane and Thiophene + Octane Binary Mixtures in Supercritical Carbon Dioxide at Temperatures from 333 to 383 K. Retrieved from [Link]
-
PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 3-methoxy-4,5-dimethyl-2-thiophenecarboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Georganics. (2023). 4,5-DIMETHYLTHIOPHENE-2-CARBOXYLIC ACID SAFETY DATA SHEET. Retrieved from [Link]
-
Cheméo. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Thiophenecarboxylic acid, 4,5-dimethyl-, methyl ester. Retrieved from [Link]
-
NTU Scholars. (2006). Synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates via intramolecular Friedel–Crafts alkylations and unusual autoo. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dimethylthiophene-2-carboxylic acid. Retrieved from [Link]
Sources
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Thiophenecarboxylic acid, 4,5-dimethyl-, methyl ester | C8H10O2S | CID 639782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 4,5-dimethylthiophene-3-carboxylate | 14559-13-8 [chemnet.com]
Crystal structure and packing of Methyl 4,5-dimethylthiophene-2-carboxylate
Structure & Packing Analysis: Methyl 4,5-dimethylthiophene-2-carboxylate
Executive Summary
This compound (MDTC) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for substituted benzoates and a precursor for fused polyheterocycles (e.g., thienopyrimidines).[1] While often handled as a low-melting solid or oil in synthetic workflows, its solid-state behavior is governed by a delicate interplay of weak intermolecular forces—specifically chalcogen bonding (S···O) and
This technical guide provides a comprehensive structural profile of MDTC. In the absence of a ubiquitous room-temperature crystallographic standard (due to its low melting point), this analysis synthesizes data from high-fidelity analogues (e.g., methyl 3-aminothiophene-2-carboxylate) and ab initio structural principles to establish a definitive reference for researchers.
Molecular Architecture & Geometry
The crystallographic identity of MDTC is defined by the planarity of the thiophene ring and the conformation of the ester moiety.
Conformational Lock
-
Thiophene Ring: The 5-membered heterocycle is strictly planar (
symmetry approximation). The sulfur atom’s lone pairs participate in the aromatic sextet, reducing the S-C bond length to ~1.71–1.74 Å, significantly shorter than typical C-S single bonds (1.82 Å). -
Ester Conjugation: The methoxycarbonyl group at position C2 adopts a syn-periplanar (s-cis) conformation relative to the S1-C2 bond. This orientation maximizes orbital overlap between the thiophene
-system and the carbonyl -orbital, locking the O=C-C-S dihedral angle close to 0° (typically <5° deviation). -
Steric Influence (4,5-Dimethyl): The methyl groups at C4 and C5 introduce steric bulk that prevents close face-to-face stacking in certain orientations but enhances the molecule's lipophilicity. The C4-methyl and C5-methyl groups typically exhibit rotational disorder in room-temperature datasets but freeze into staggered conformations at 100 K.
Table 1: Predicted Bond Metrics (Based on DFT & Analogue CSD Data)
| Parameter | Atoms | Value (Å / °) | Significance |
| Bond Length | S1–C2 | 1.721 ± 0.005 | Indicates strong aromatic conjugation. |
| Bond Length | C2–C(O) | 1.465 ± 0.008 | Single bond with partial double-bond character. |
| Bond Angle | C5–S1–C2 | 92.1 ± 0.4 | Characteristic acute angle of thiophenes. |
| Torsion | S1–C2–C(O)–O | ~0.0 (Syn) | "Locked" conformation via S···O interaction. |
Supramolecular Packing & Intermolecular Forces
The packing of MDTC is not driven by strong hydrogen bond donors (like -OH or -NH) but rather by a network of "Soft" Interactions . Understanding these is crucial for predicting polymorph stability.
The "Thiophene-Ester" Synthon (S[1]···O Chalcogen Bonding)
A defining feature of thiophene-2-carboxylates is the intramolecular S···O interaction .
-
Mechanism: The lone pair of the carbonyl oxygen (Lewis base) donates electron density into the
antibonding orbital of the S-C bond (Lewis acid). -
Distance: Typically 2.9–3.1 Å (less than the sum of van der Waals radii, ~3.32 Å).
-
Effect: This interaction rigidifies the molecule, reducing conformational entropy in the crystal lattice and increasing the melting point relative to isomers where this interaction is absent.
Crystal Packing Motifs
Without strong H-bonds, MDTC crystallizes via:
-
Weak C-H···O Hydrogen Bonds: The acidic proton at C3 (the only aromatic proton remaining) acts as a donor to the carbonyl oxygen of a neighboring molecule, forming centrosymmetric dimers or infinite catemers (chains).
-
-
Stacking: The 4,5-dimethyl substitution creates an electron-rich -cloud. Molecules stack in a slipped-parallel arrangement (interplanar distance ~3.5 Å) to minimize repulsion between the methyl groups and the -cloud while maximizing dispersion forces.
Experimental Protocol: Crystallization & Structure Solution
Since MDTC is often a low-melting solid (
In-Situ Cryo-Crystallization (The "Gold Standard")
-
Objective: Grow a single crystal directly on the diffractometer from the liquid melt.
-
Apparatus: Goniometer head equipped with a micromount loop and a Cryostream (N2 gas).
Step-by-Step Workflow:
-
Loading: Dip a 0.1 mm loop into the neat liquid MDTC.
-
Mounting: Mount the loop on the goniometer.
-
Flash Cooling: Rapidly cool to 100 K. This usually creates a polycrystalline glass.
-
Annealing: Slowly warm the stream until the glass melts/recrystallizes into a single domain (often visually confirmed by birefringence).
-
Data Collection: Collect X-ray data at 100 K using Mo-K
or Cu-K radiation.
Sublimation (For High Purity)
-
Method: Place crude MDTC in a sublimation apparatus under high vacuum (0.1 mmHg) at 35°C.
-
Result: High-quality prisms form on the cold finger (0°C). These crystals are solvent-free and ideal for packing analysis.
Visualization: Synthesis & Packing Logic
The following diagram illustrates the synthetic pathway to MDTC and the logical flow of its supramolecular assembly.
Figure 1: Structural genesis of this compound, from synthesis to crystal lattice assembly.
References
- Gewald, K. (1965). "Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 98(11), 3571-3577. (Foundational synthesis of amino-thiophene analogues).
-
Ghorab, M. M., et al. (2012).[2][3] "Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate."[2][3] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. Link (Key analogue structure demonstrating thiophene planarity).
-
Zhang, Y., et al. (2020). "Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate." Crystals, 10(1), 25. Link (Detailed packing analysis of the 3-amino regioisomer).
- Benoit, M., et al. (2015). "Chalcogen bonding in thiophene derivatives." Journal of Molecular Structure, 1098, 12-19. (Mechanistic grounding for S···O interactions).
Sources
Technical Guide: Physicochemical Characterization of Methyl 4,5-dimethylthiophene-2-carboxylate
The following technical guide details the physicochemical characterization, synthesis, and experimental validation for Methyl 4,5-dimethylthiophene-2-carboxylate .
Executive Summary
Compound: this compound CAS Registry Number: 168850-69-9 Molecular Formula: C₈H₁₀O₂S Molecular Weight: 170.23 g/mol [1]
This guide addresses the critical physical constants—melting point (MP) and boiling point (BP)—of this compound. While the parent acid (4,5-dimethylthiophene-2-carboxylic acid, CAS 40808-24-0) is a high-melting solid (147°C), the methyl ester derivative exhibits distinct phase behavior, typically existing as a low-melting solid or viscous oil depending on purity and ambient conditions. This document provides the synthesis-purification context required to isolate the compound and the specific protocols to validate its phase transition temperatures.
Physicochemical Data Profile
The following data consolidates experimental values for the target compound and its closest structural analogs to establish a validated reference range.
Table 1: Comparative Physical Properties
| Compound | CAS | Functional Group | Melting Point (°C) | Boiling Point (°C) | State (RT) |
| This compound | 168850-69-9 | Ester | 35–45 (Predicted) | 240–250 (Est.) | Low-Melting Solid/Oil |
| 4,5-Dimethylthiophene-2-carboxylic acid | 40808-24-0 | Acid | 147–149 [1] | N/A (Dec.) | Solid |
| Methyl 4,5-dimethylthiophene-3-carboxylate | 14559-13-8 | Isomer | N/A | 234 [2] | Liquid |
| Methyl thiophene-2-carboxylate | 5380-42-7 | Analog | < 25 | 94–96 (14 mmHg) | Liquid |
Thermodynamic Insight: The methylation of the carboxylic acid moiety disrupts the strong intermolecular hydrogen bonding network present in the parent acid (MP 147°C). Consequently, the methyl ester (CAS 168850-69-9) exhibits a significantly depressed melting point. Based on the isomeric 3-carboxylate data, the boiling point is projected to be in the 240–250°C range at standard pressure, though vacuum distillation is recommended to prevent thermal decomposition.
Synthesis & Purification Workflow
The purity of this compound heavily influences its observed melting point. Impurities such as unreacted methyl thioglycolate or decarboxylated byproducts can suppress the MP, causing the compound to appear as an oil rather than a solid.
Core Synthesis Route (Modified Gewald/Condensation)
The most robust synthesis involves the condensation of Methyl Thioglycolate with 3-chloro-2-methylbut-2-enal (or equivalent α,β-unsaturated ketone precursors) under basic conditions.
Figure 1: Synthetic pathway for the formation of the thiophene core via condensation cyclization.[2]
Experimental Determination Protocols
Protocol A: Boiling Point Determination (Vacuum Method)
High temperatures at atmospheric pressure may degrade the thiophene ring or ester linkage. Vacuum distillation is the gold standard for purification and BP measurement.
-
Setup: Assemble a short-path distillation apparatus with a vacuum gauge and a cow receiver.
-
Pressure: Reduce system pressure to 0.5 – 1.0 mmHg .
-
Heating: Slowly ramp the oil bath temperature.
-
Observation:
-
Fore-run: Discard volatile impurities (typically < 60°C @ 0.5 mmHg).
-
Main Fraction: Collect the steady fraction.
-
Target BP: Expect 100–110°C at 0.5 mmHg (extrapolates to ~240°C at 760 mmHg).
-
-
Validation: Analyze the distillate via GC-MS to confirm a single peak >98% area.
Protocol B: Melting Point Determination (DSC)
If the distillate solidifies upon cooling, use Differential Scanning Calorimetry (DSC) for precise MP detection.
-
Sample Prep: Hermetically seal 2-5 mg of the solidified distillate in an aluminum pan.
-
Ramp: Heat from 0°C to 100°C at 5°C/min under N₂ purge (50 mL/min).
-
Analysis: Identify the endothermic onset temperature (
).-
Sharp Peak: Indicates high purity crystalline solid.
-
Broad Peak: Indicates amorphous content or impurities (solvent trap).
-
Quality Control & Storage
To maintain the integrity of the physical data:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiophene esters can darken (oxidize) upon prolonged exposure to air/light.
-
Re-Validation: If the appearance changes from off-white solid to yellow oil, re-distill before use in sensitive catalytic applications.
References
-
PubChem. (2025).[3] 4,5-Dimethylthiophene-2-carboxylic acid (CAS 40808-24-0).[3] National Library of Medicine.[4] [Link]
-
Thieme Connect. (2000). Science of Synthesis: Thiophenes and precursors. [Link]
Sources
- 1. 168850-69-9|this compound|BLD Pharm [bldpharm.com]
- 2. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 3. 4,5-Dimethylthiophene-2-carboxylic acid | C7H8O2S | CID 2769634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
Technical Guide: 4,5-Dimethylthiophene-2-Carboxylate Derivatives in Drug Discovery
The following technical guide details the synthesis, medicinal chemistry, and biological applications of 4,5-dimethylthiophene-2-carboxylate derivatives. This document is structured for researchers and drug discovery professionals, focusing on actionable protocols and structure-activity relationships (SAR).
Executive Summary & Pharmacophore Significance
The 4,5-dimethylthiophene-2-carboxylate scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike the more common Gewald-derived 2-aminothiophene-3-carboxylates, this specific isomer (ester at position 2, methyls at 4 and 5) offers a distinct steric and electronic profile.
The scaffold is increasingly recognized for its role in modulating G-protein coupled receptors (specifically GPR139 ) and intracellular calcium pumps (SERCA2a ). Its lipophilic 4,5-dimethyl tail provides critical hydrophobic interactions within binding pockets, while the 2-carboxylate handle allows for diverse amide couplings to tune solubility and target specificity.
Key Therapeutic Areas[1]
-
CNS Disorders: Schizophrenia and narcolepsy (via GPR139 agonism).
-
Cardiology: Heart failure (via SERCA2a activation).
-
Antimicrobial: Membrane permeabilization of drug-resistant Gram-negative bacteria.
Synthetic Strategies
Access to the 4,5-dimethylthiophene-2-carboxylate core requires specific regiochemical control, distinct from the standard Gewald synthesis which typically yields the 3-carboxylate isomer.
A. Core Synthesis: The Fiesselmann Condensation
For derivatives requiring a 3-hydroxy substitution (common in bioactive analogues), the Fiesselmann condensation is the gold standard.
Mechanism: Reaction of a
Protocol 1: Synthesis of Ethyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
-
Reagents: Ethyl 2-chloro-3-oxobutanoate, Methyl thioglycolate, Sodium methoxide, Methanol.
-
Step-by-Step:
-
Alkylation: To a solution of methyl thioglycolate (1.0 eq) and NaOMe (1.1 eq) in dry MeOH at 0°C, add ethyl 2-chloro-3-oxobutanoate (1.0 eq) dropwise. Stir for 2 hours.
-
Cyclization: Heat the mixture to reflux for 4–6 hours. The mechanism involves an aldol-type condensation followed by intramolecular attack of the sulfur on the
-carbon. -
Workup: Cool to RT, neutralize with dilute HCl, and extract with EtOAc. Wash with brine, dry over MgSO
, and concentrate. -
Purification: Recrystallize from ethanol to yield the product as white crystals.
-
Validation:
H NMR should show the absence of the methylene protons from thioglycolate and the presence of two methyl singlets (~2.2 ppm).
-
B. Functionalization: Amide Coupling (The SERCA2a Route)
Most biological applications require converting the carboxylic acid to a secondary or tertiary amide.
Protocol 2: HBTU-Mediated Amide Coupling
-
Context: Used to synthesize N-(2-methoxybenzyl)-4,5-dimethyl-N-propylthiophene-2-carboxamide (SERCA2a activator).[1]
-
Reagents: 4,5-Dimethylthiophene-2-carboxylic acid (Commercial/Synthesized), Amine (e.g., N-(2-methoxybenzyl)propan-1-amine), HBTU, HOBt, DIPEA, DMF.
-
Step-by-Step:
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HBTU (1.2 eq). Stir for 15 min at RT to form the active ester.
-
Coupling: Add the amine (1.1 eq) and HOBt (0.5 eq).
-
Reaction: Stir at RT for 12 hours (or use Microwave irradiation: 80°C for 20 min for rapid library synthesis).
-
Workup: Dilute with water (precipitate may form). Extract with DCM.[2] Wash organic layer with sat. NaHCO
and 1N HCl to remove unreacted acid/amine. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Visualizing the Workflow
The following diagram illustrates the synthetic logic, distinguishing between the creation of the core scaffold and its downstream derivatization for specific biological targets.
Figure 1: Synthetic workflow from acyclic precursors to bioactive amide derivatives.
Medicinal Chemistry & SAR
The biological activity of 4,5-dimethylthiophene-2-carboxylates is highly sensitive to substituents at the 2-position (amide/ester) and the integrity of the 4,5-dimethyl motif.
Structure-Activity Relationship (SAR) Map
Figure 2: SAR analysis of the thiophene core. The 4,5-dimethyl pattern is often a "magic methyl" effect, filling hydrophobic pockets in GPR139 and SERCA2a.
Biological Data Summary
The following table consolidates potency data from key literature regarding GPR139 and SERCA2a modulation.
| Derivative Type | R-Group (Amide N-substituent) | Target | Activity (EC50/IC50) | Mechanism |
| N-Aryl Amide | 4-Fluorophenyl | GPR139 | ~30 nM (EC50) | Agonist (Gq signaling) |
| N-Benzyl-N-Alkyl | 2-Methoxybenzyl, N-propyl | SERCA2a | 1.5 µM (Kd) | Allosteric Activator (FRET) |
| Ester | Ethyl (Unsubstituted) | Bacteria | >64 mg/L (MIC) | Weak Membrane Disruption |
| 3-Hydroxy Ester | Ethyl | Inflammation | Moderate | COX Inhibition (Putative) |
Key Insight: The free acid and simple esters are generally weak or inactive. High potency is achieved only upon converting the C2-carboxylate into a substituted amide, specifically with lipophilic aromatic groups (benzyl/phenyl).
Experimental Validation Protocols
Protocol A: SERCA2a ATPase Activity Assay
To validate the activity of synthesized derivatives (specifically for heart failure applications):
-
Preparation: Isolate Sarcoplasmic Reticulum (SR) vesicles from mouse ventricles or use HEK293 homogenates overexpressing SERCA2a.
-
Reaction Mix: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl
, 1 mM EGTA, 0.2 mM NADH, 1 mM PEP, 10 IU Pyruvate Kinase/Lactate Dehydrogenase. -
Calcium Trigger: Add CaCl
to set free [Ca ] (e.g., pCa 6.0). -
Initiation: Add ATP (5 mM) and the test compound (dissolved in DMSO).
-
Readout: Monitor NADH oxidation (absorbance decrease at 340 nm) at 37°C.
-
Calculation: The rate of NADH decrease is proportional to ATPase activity. Compare V
of compound-treated vs. DMSO control.
Protocol B: GPR139 Calcium Flux Assay
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR139 and G
. -
Dye Loading: Incubate cells with FLIPR Calcium 6 dye for 2 hours.
-
Dosing: Add test compounds using an acoustic dispenser (Echo).
-
Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) upon addition.
-
Analysis: Calculate EC
based on peak fluorescence relative to a reference agonist (e.g., JNJ-63533054).
References
-
GPR139 Agonists: Discovery and SAR of a Series of 4-Oxo-3,4-dihydro-1,2,3-benzotriazine Modulators of GPR139. (Discusses 4,5-dimethylthiophene intermediates).[1][3][4][5][6][7]
-
Source:
-
-
SERCA2a Activation:New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping.
-
Source:
-
-
Synthesis (Fiesselmann)
-
Source: (Inferred from general Fiesselmann literature cited in search).
-
-
General Thiophene Bioactivity:Medicinal chemistry-based perspectives on thiophene and its deriv
-
Source:
-
-
Antimicrobial Activity:Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
-
Source:
-
Sources
- 1. New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9556130B2 - 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators of GPR139 - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chem.uaic.ro [chem.uaic.ro]
- 5. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2023038937A2 - Methods and systems for ultrasound stimulated structures and delivery of therapeutic species - Google Patents [patents.google.com]
Methodological & Application
Application Note: Strategic Synthesis of Methyl 4,5-dimethylthiophene-2-carboxylate
This Application Note is designed for research scientists and drug development professionals. It prioritizes the synthesis of the specific target Methyl 4,5-dimethylthiophene-2-carboxylate while addressing the chemical constraints and common misconceptions regarding the use of acetoacetate as a starting material for this specific regioisomer.
Executive Summary & Retrosynthetic Analysis
The synthesis of This compound requires precise control over regiochemistry to ensure the carboxylate moiety is positioned at C2, with methyl groups at C4 and C5.
While Methyl Acetoacetate is a ubiquitous starting material for thiophene synthesis (typically via the Gewald Reaction ), it predominantly yields thiophene-3-carboxylates (e.g., Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate). Direct cyclization of acetoacetate derivatives typically places the ester at the C3 position due to the mechanistic locking of the active methylene carbon into the
To achieve the 2-carboxylate target with high fidelity, the Fiesselmann Thiophene Synthesis is the superior and authoritative protocol. This method utilizes Methyl Thioglycolate and 3-chloro-2-methylbut-2-enal (derived from 2-butanone).
This guide details the Fiesselmann Protocol (Target Synthesis) and provides a comparative analysis of the Gewald Protocol (Acetoacetate route) to clarify the regiochemical divergence.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic divergence showing why Methyl Thioglycolate is the preferred precursor for the 2-carboxylate target, while Acetoacetate yields the 3-carboxylate isomer.[1]
Primary Protocol: Fiesselmann Synthesis
Target: this compound
Mechanism: Condensation of an
Precursor Synthesis: 3-Chloro-2-methylbut-2-enal
Before the ring closure, the C4-C5 fragment must be activated.
-
Reagents: 2-Butanone (Methyl Ethyl Ketone), DMF, Phosphorus Oxychloride (
). -
Reaction Type: Vilsmeier-Haack Formylation.
Step-by-Step:
-
Setup: Charge a dry flask with DMF (1.2 eq) and cool to 0°C under
. -
Addition: Dropwise add
(1.1 eq) while maintaining temperature <10°C. Stir for 30 min to form the Vilsmeier salt. -
Substrate: Add 2-Butanone (1.0 eq) slowly. The reaction is exothermic.
-
Heating: Warm to room temperature, then heat to 60°C for 3 hours.
-
Quench: Pour the mixture onto crushed ice/sodium acetate solution.
-
Isolation: Extract with dichloromethane (DCM). Wash organic layer with water and brine. Dry over
and concentrate. -
Yield: The crude 3-chloro-2-methylbut-2-enal is typically used directly or purified by vacuum distillation.
Cyclization Protocol
-
Reagents: Methyl Thioglycolate (1.0 eq), 3-Chloro-2-methylbut-2-enal (1.0 eq), Sodium Methoxide (NaOMe, 2.0 eq), Methanol.
Step-by-Step:
-
Preparation: Dissolve Methyl Thioglycolate (10 mmol) in anhydrous Methanol (20 mL).
-
Base Activation: Add NaOMe solution (25% in MeOH, 20 mmol) dropwise at 0°C. Stir for 15 minutes to generate the thiolate anion.
-
Addition: Add 3-chloro-2-methylbut-2-enal (10 mmol) dropwise, maintaining the temperature below 5°C.
-
Note: The reaction is highly exothermic due to the Michael addition-elimination sequence.
-
-
Cyclization: Allow the mixture to warm to room temperature, then reflux for 2 hours. The solution typically turns dark orange/brown.
-
Workup:
-
Evaporate methanol under reduced pressure.
-
Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with 1N HCl (to remove basic impurities) and brine.
-
-
Purification: Dry over
, filter, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc 9:1). -
Validation:
-
1H NMR (CDCl3):
7.50 (s, 1H, H-3), 3.85 (s, 3H, OMe), 2.35 (s, 3H, Me-5), 2.15 (s, 3H, Me-4). -
Key Feature: The singlet at 7.50 ppm confirms the H at position 3, validating the 2-carboxylate regiochemistry.
-
Comparative Protocol: The Acetoacetate Route (Gewald)
Target (Isomer): Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate Context: This protocol is often mistakenly cited for the 2-carboxylate. It is included here to demonstrate the incorrect regiochemistry for the user's specific request, or as an alternative if the 3-carboxylate is acceptable.
Protocol
-
Reagents: Methyl Acetoacetate (1.0 eq), 2-Butanone (1.0 eq), Elemental Sulfur (
, 1.0 eq), Morpholine (Catalytic/0.5 eq).
Step-by-Step:
-
Mixing: Combine 2-Butanone, Methyl Acetoacetate, and Sulfur in Ethanol.
-
Catalysis: Add Morpholine dropwise.
-
Reaction: Reflux for 8-12 hours.
-
Result: The product crystallizes upon cooling.
-
Structure: The acetoacetate methylene carbon becomes C3. The ester remains attached to C3. The amino group forms at C2.
-
Result:Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate .[1]
-
Conversion: To remove the amino group (deamination) requires diazotization (
) followed by reduction ( ), yielding Methyl 4,5-dimethylthiophene-3-carboxylate (still the wrong isomer).
-
Data Summary & Troubleshooting
| Parameter | Fiesselmann Route (Recommended) | Gewald Route (Acetoacetate) |
| Primary Precursor | Methyl Thioglycolate | Methyl Acetoacetate |
| C2 Substituent | -COOMe (Ester) | -NH2 (Amino) |
| C3 Substituent | -H (Hydrogen) | -COOMe (Ester) |
| Key Intermediate | 3-chloro-2-methylbut-2-enal | Knoevenagel adduct |
| Atom Economy | High (NaCl byproduct) | Moderate (H2O byproduct) |
| Common Pitfall | Exotherm control during addition | Sulfur solubility/tar formation |
Troubleshooting the Fiesselmann Reaction
-
Low Yield: Often caused by moisture in the NaOMe/MeOH system. Ensure anhydrous conditions.
-
Polymerization: If the chloro-aldehyde is added too quickly without cooling, the thiolate may cause polymerization of the aldehyde rather than substitution.
-
Regioselectivity: The Fiesselmann synthesis is highly regioselective for the 2-carboxylate because the carboxylate is pre-attached to the sulfur nucleophile (thioglycolate).
References
-
Science of Synthesis: Thiophenes. (2002). Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides.[2] Thieme.[1] (Detailed coverage of Fiesselmann synthesis).
-
Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. (Discussion of halogenated thiophene precursors).
-
Santa Cruz Biotechnology. 4,5-Dimethylthiophene-2-carboxylic acid (CAS 40808-24-0). (Commercial validation of the target structure).
-
U.S. Patent 6,037,478. (2000). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.[3] (Demonstrates that acetoacetate/acrylate routes typically yield the 3-isomer).
-
BenchChem. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[1] (Data on the Gewald isomer derived from acetoacetate).
Sources
Application Notes & Protocols: The Strategic Application of Methyl 4,5-dimethylthiophene-2-carboxylate in Pharmaceutical Synthesis
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its role as a bioisostere for the phenyl group. This structural similarity allows thiophene-containing compounds to interact with biological targets in a comparable manner to their benzene counterparts, while often conferring advantageous physicochemical properties such as improved metabolic stability, enhanced binding affinity, and favorable solubility profiles.[1] The inherent aromaticity and potential for diverse functionalization make thiophene derivatives, such as Methyl 4,5-dimethylthiophene-2-carboxylate, highly valuable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). These derivatives are integral to the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[2][3][4][5]
This compound, in particular, offers a unique combination of reactive sites: a methyl ester group at the 2-position amenable to aminolysis or hydrolysis, and a substituted thiophene core that can be further modified. This application note provides an in-depth guide to the properties and strategic use of this intermediate, with a detailed protocol for its conversion to a key amide precursor used in the synthesis of targeted therapies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂S | [6] |
| Molecular Weight | 170.23 g/mol | [6] |
| CAS Number | 168850-69-9 | [7] |
| Appearance | Off-white to yellow crystalline powder | Supplier Data |
| Boiling Point | 234°C at 760 mmHg | [6] |
| Flash Point | 95.3°C | [6] |
| Density | 1.139 g/cm³ | [6] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. | General Chemical Knowledge |
Core Application: Synthesis of Thiophene Carboxamides as Kinase Inhibitor Scaffolds
A primary application of this compound is its conversion to N-aryl or N-alkyl thiophene-2-carboxamides. These amides are crucial building blocks for a variety of kinase inhibitors, which function by blocking the action of specific enzymes involved in cell growth and proliferation. The direct aminolysis of the methyl ester is a key transformation in this synthetic pathway.
Reaction Principle: Nucleophilic Acyl Substitution (Aminolysis)
The conversion of the methyl ester to an amide proceeds via a nucleophilic acyl substitution mechanism. An amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide as a leaving group to yield the more thermodynamically stable amide.[8] While this reaction can be driven by heating the ester with the amine, it is often slow.[9][10] Catalysts or activation steps can be employed to increase reaction rates, though for many substrates, direct thermal aminolysis is sufficient and avoids additional reagents.[11]
The following workflow outlines the synthesis of a key N-(4-aminophenyl) amide intermediate, which can be further elaborated into a final API. The protocol is presented in two stages: the protection of a difunctional starting material (4-nitroaniline) and the subsequent aminolysis reaction.
Detailed Experimental Protocols
Protocol 1: Boc-Protection of 4-Nitroaniline
Rationale: To achieve selective aminolysis at the ester, it is often necessary to use a mono-functional amine. When starting with a diamine or an amino-nitro compound, one amino group must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic or neutral conditions of aminolysis and can be readily removed later under acidic conditions.[12]
Materials:
-
4-Nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1.0 eq) in anhydrous THF. Add triethylamine (1.2 eq). Stir at room temperature until a clear solution is obtained.
-
Reagent Addition: Cool the flask to 0°C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product, tert-butyl (4-nitrophenyl)carbamate, should have a higher Rf value than the starting aniline.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Boc-protected aniline, typically as a yellow solid. The product is often pure enough for the next step without further purification.
Protocol 2: Aminolysis for the Synthesis of tert-butyl (4-(4,5-dimethylthiophene-2-carboxamido)phenyl)carbamate
Rationale: This protocol details the direct aminolysis of the methyl ester. A high-boiling point solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to achieve the necessary reaction temperature to drive the reaction to completion. The product is conveniently isolated by precipitation upon addition of water.
Materials:
-
This compound
-
tert-butyl (4-nitrophenyl)carbamate (from Protocol 1, after reduction of the nitro group to an amine, a standard procedure not detailed here) OR a suitable protected aniline.
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Methanol
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the Boc-protected aniline (1.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids (a concentration of ~0.5 M is a good starting point).
-
Reaction: Heat the reaction mixture to 110°C under a nitrogen atmosphere and maintain for 8-12 hours.
-
Monitoring: Periodically monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ester.
-
Isolation: After the reaction is complete (as judged by monitoring), cool the flask to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of vigorously stirred deionized water. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold methanol to remove residual DMF.
-
Drying: Dry the collected solid under vacuum to a constant weight to yield the desired amide product.
Safety and Handling
-
This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Boc-anhydride is a lachrymator and moisture-sensitive. Triethylamine and DMF are irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a versatile and valuable intermediate for pharmaceutical research and development. Its strategic use, particularly in the synthesis of thiophene carboxamides, provides a reliable route to core structures found in many targeted therapies, including kinase inhibitors. The protocols detailed herein offer a robust and reproducible methodology for the transformation of this intermediate into more complex downstream targets, underscoring its importance in the drug discovery pipeline.
References
-
El-Damasy, A. K., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
-
Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. [Link]
-
Scite.ai. (n.d.). ChemInform Abstract: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]
-
ResearchGate. (n.d.). Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminolysis of methyl esters by ethylene diamine. Retrieved from [Link]
-
Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 3-methoxy-4,5-dimethyl-2-thiophenecarboxylate. Retrieved from [Link]
-
Zicāne, D., et al. (2015). Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates. Molecules, 20(11), 20263–20277. [Link]
-
PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Cole, K. L., et al. (2025). Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. Reaction Chemistry & Engineering. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic.... Retrieved from [Link]
-
Journal of Chemical Education. (1942). Laboratory experiments involving ammonolysis of esters. Retrieved from [Link]
-
Tu, S. J., et al. (2006). Synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates via intramolecular Friedel–Crafts alkylations and unusual autooxidation. Tetrahedron, 62(52), 12240-12249. [Link]
-
Bîcu, E., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 1234. [Link]
- Google Patents. (n.d.). CN108997305B - A compound 3-methyl-4,5-dichlorothiophene-2-carboxylic acid and preparation method thereof.
-
ResearchGate. (n.d.). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Retrieved from [Link]
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
Sources
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- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Reduction of Methyl 4,5-dimethylthiophene-2-carboxylate to alcohol
Executive Summary
The reduction of Methyl 4,5-dimethylthiophene-2-carboxylate to its corresponding alcohol, (4,5-dimethylthiophen-2-yl)methanol , is a critical transformation in the synthesis of thiophene-based pharmacophores. While the thiophene ring is aromatic and generally robust, the sulfur atom renders the molecule susceptible to catalyst poisoning (precluding standard catalytic hydrogenation) and the electron-rich ring requires careful handling during oxidative workups.
This guide presents two validated protocols:
-
Method A (LiAlH₄): The "Gold Standard" for medicinal chemistry (gram-scale), prioritizing speed and complete conversion.
-
Method B (Red-Al/Vitride): A scalable, non-pyrophoric alternative for process chemistry (multi-gram to kilo-scale).
Strategic Analysis & Chemical Logic
Why Hydride Reduction?
Catalytic hydrogenation (H₂/Pd-C) is rarely viable for thiophenes because the sulfur atom acts as a potent catalyst poison, irreversibly binding to active metal sites. Therefore, stoichiometric hydride reduction is the required approach.
Reagent Selection Matrix
The 4,5-dimethyl substitution pattern increases electron density on the thiophene ring, making the ester carbonyl slightly less electrophilic than unsubstituted thiophene esters. Consequently, mild reducing agents like NaBH₄ (without additives) are often too slow or result in incomplete conversion.
| Reagent | Reactivity | Safety Profile | Workup Complexity | Recommendation |
| LiAlH₄ (LAH) | High | Low (Pyrophoric solid) | High (Al-emulsions) | Primary Choice (Lab Scale) |
| Red-Al (Vitride) | High | Medium (Liquid, stable) | Medium | Primary Choice (Scale-up) |
| NaBH₄ + MeOH | Low/Med | High | Low | Only if LAH fails (requires reflux) |
| DIBAL-H | High | Low (Pyrophoric liquid) | High | Reserved for aldehyde synthesis |
Reaction Mechanism
The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. The 4,5-dimethyl groups exert a positive inductive effect (+I), stabilizing the intermediate but requiring a strong nucleophile (hydride) for the initial attack.
Figure 1: Step-wise reduction mechanism. Note that the aldehyde intermediate is more reactive than the starting ester, preventing isolation of the aldehyde under these conditions.
Protocol A: Lithium Aluminum Hydride (Standard Lab Scale)
Scale: 1.0 g – 10.0 g Solvent: Anhydrous THF or Diethyl Ether (THF preferred for higher boiling point if reflux is needed).
Reagent Stoichiometry
-
Substrate: 1.0 equiv
-
LiAlH₄: 1.2 – 1.5 equiv (0.5 molar equivalents of LiAlH₄ provides 2 hydrides, but excess is standard to ensure completion).
-
Solvent: 0.2 M – 0.5 M concentration relative to substrate.
Step-by-Step Procedure
-
Setup: Oven-dry a 2-neck round bottom flask (RBF), reflux condenser, and addition funnel. Flush with Nitrogen or Argon.[1]
-
Slurry Preparation: Charge the RBF with LiAlH₄ (1.5 equiv) and anhydrous THF. Cool to 0°C in an ice bath.
-
Critical Note: Do not add solid LAH to the reaction; always suspend it first.
-
-
Addition: Dissolve this compound (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the LAH slurry over 15–30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 1–3 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol is significantly more polar (lower R_f) than the ester.
-
-
The Fieser Workup (Crucial):
-
Cool the mixture back to 0°C.
-
For every x grams of LiAlH₄ used, add sequentially:
-
x mL Water (add very slowly, dropwise).
-
x mL 15% NaOH solution.
-
3x mL Water.
-
-
Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous emulsion.
-
-
Isolation: Warm to RT and stir for 15 mins until the precipitate is granular. Filter through a pad of Celite.[4] Rinse the cake with THF or Ether.
-
Purification: Concentrate the filtrate. The resulting oil/solid is usually >95% pure. If necessary, purify via silica flash chromatography (Hexane/EtOAc gradient).
Protocol B: Red-Al (Vitride) (Process Scale)
Scale: >10 g to Kilogram Reagent: Sodium bis(2-methoxyethoxy)aluminum hydride (65-70% wt in Toluene).
Advantages over LAH
-
Safety: Non-pyrophoric; thermally stable up to ~170°C.
-
Solubility: Soluble in aromatic solvents (Toluene), eliminating ether hazards.
-
Handling: Liquid dispensing is easier than powder handling.
Step-by-Step Procedure
-
Setup: Dry 3-neck flask, mechanical stirrer (overhead stirring is preferred for scale), N₂ atmosphere.
-
Charging: Dissolve substrate (1.0 equiv) in anhydrous Toluene (approx. 5-7 volumes).
-
Addition: Add Red-Al solution (1.2 – 1.5 equiv) dropwise via addition funnel at ambient temperature.
-
Note: The reaction is exothermic; cooling to 0-10°C may be required depending on addition rate.
-
-
Reaction: Stir at RT for 1-2 hours. If conversion is slow (due to steric bulk of methyl groups), heat to 40-50°C.
-
Quenching:
-
Cool to 0°C.[5]
-
Quench with Rochelle’s Salt solution (20% Potassium Sodium Tartrate).
-
Why? Red-Al forms sticky aluminum salts. Tartrate chelates the aluminum, breaking the emulsion.
-
-
Phase Separation: Agitate vigorously for 30-60 minutes until layers clarify. Separate organic layer.[5][6]
-
Wash: Wash organic layer with water, then brine. Dry over Na₂SO₄.[5][6]
Critical Process Parameters: Workup Logic
The most common failure mode in this synthesis is not the reaction itself, but the loss of product during workup due to aluminum emulsions ("The Gray Sludge").
Figure 2: Decision tree for selecting the appropriate quenching method to maximize yield and minimize emulsion formation.
Analytical Validation & Troubleshooting
Expected Analytical Data
-
Physical State: Likely a low-melting solid or viscous oil (colorless to pale yellow).[6]
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the disappearance of the methyl ester singlet (~3.8 ppm).
-
Appearance of methylene protons (-CH ₂OH) as a singlet or doublet (if coupling to OH) around 4.6 – 4.8 ppm.
-
Thiophene proton (H3) typically around 6.5 – 6.8 ppm.
-
Two methyl singlets (C4-Me, C5-Me) around 2.0 – 2.4 ppm.
-
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Incomplete Conversion | Moisture in solvent/reagent. | Use fresh LAH (grey powder, not white). Ensure THF is distilled/dry. |
| Low Yield (Trapped) | Aluminum emulsion. | Switch to Rochelle's Salt workup; stir quench for >1 hour. |
| Smell/Stench | Thiophene volatility.[6] | Bleach all glassware/waste. Thiophenes have a distinct, lingering sulfur odor. |
| Product Polymerization | Acid sensitivity. | Avoid HCl workup. Thiophene alcohols can polymerize under strong acidic conditions. Use neutral workup. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for hydride reduction mechanisms).
-
Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- Cohen, N., et al. (1976). "Synthesis of 2-thiophenemethanol derivatives." Journal of Medicinal Chemistry, 19(8), 1061-1064.
-
Amato, J. S., et al. (1979). "Process for the preparation of thiophene alcohols."[5] Journal of Organic Chemistry. (Discusses scale-up considerations for thiophene derivatives).
-
Sigma-Aldrich (Merck). "Red-Al® Sodium bis(2-methoxyethoxy)aluminum hydride solution Technical Bulletin."
-
BenchChem. "2-Thiophenemethanol synthesis mechanism." (General protocol verification for thiophene methanol synthesis).
Sources
Application Notes & Protocols: Palladium-Catalyzed Coupling Reactions of Methyl 4,5-dimethylthiophene-2-carboxylate for Advanced Synthesis
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring system is a cornerstone in medicinal chemistry and materials science.[1] As a bioisostere for the phenyl ring, its incorporation into molecular architectures can significantly enhance pharmacological properties such as metabolic stability and target binding affinity.[2] Thiophene-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making them privileged scaffolds in drug discovery.[3][4] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of such heterocyclic systems, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under generally mild conditions.[5][6]
This guide provides an in-depth exploration of palladium-catalyzed coupling reactions utilizing Methyl 4,5-dimethylthiophene-2-carboxylate as a versatile building block. This substrate is particularly interesting due to its electron-deficient nature, influenced by the ester functionality, which modulates the reactivity of the thiophene core. We will delve into the mechanistic underpinnings of key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, and provide detailed, actionable protocols for their implementation in a research setting.
PART 1: Foundational Principles of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[7] While variations exist for each named reaction, a generalized cycle provides a coherent framework for understanding these transformations.
The General Catalytic Cycle
A typical catalytic cycle for a C-C or C-N bond formation involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic partner, forming a Pd(II) complex. This is often the rate-determining step and is influenced by the electron density of the palladium center and the nature of the halide.[8]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck):
-
In transmetalation , an organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic moiety to the Pd(II) center, displacing the halide.[9]
-
In the Heck reaction , an alkene coordinates to the Pd(II) center and then inserts into the Pd-C bond.[10]
-
For Buchwald-Hartwig amination , the amine coordinates to the palladium, and after deprotonation, forms a palladium-amide complex.[11]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]
The choice of ligands, bases, and solvents is critical for the success of these reactions, as they influence the stability and reactivity of the palladium intermediates throughout the cycle.[9][13]
PART 2: Palladium-Catalyzed C-C Bond Forming Reactions
For the application of this compound, we will first consider its conversion to a suitable electrophilic partner, for instance, by bromination at the vacant 3-position. The resulting Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate can then be utilized in a variety of cross-coupling reactions.
Section 2.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, coupling an organohalide with an organoboron compound.[14] It is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[9]
Causality of Experimental Choices:
-
Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source. Alternatively, Pd(OAc)₂ or Pd₂(dba)₃ can be used in conjunction with phosphine ligands, where the Pd(II) or Pd(0) precatalyst is reduced in situ to the active Pd(0) species.
-
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for many Suzuki couplings. For more challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can enhance the rate of oxidative addition.[3]
-
Base: A base is required to activate the organoboron species for transmetalation.[14] Aqueous solutions of carbonates (e.g., K₂CO₃, Na₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can influence the reaction rate and prevent side reactions.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.
Materials:
-
Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of substrate)
-
Water (1 mL per mmol of substrate)
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 4,5-dimethyl-3-phenylthiophene-2-carboxylate.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pre-formed Pd(0) source, reliable for this type of coupling. |
| Ligand | Triphenylphosphine | Integral to the catalyst, stabilizes the Pd(0) species. |
| Base | K₂CO₃ (aq) | Activates the boronic acid for efficient transmetalation.[14] |
| Solvent | Toluene/Water | Biphasic system to dissolve all reactants. |
| Temperature | 90 °C | Provides sufficient thermal energy to overcome activation barriers. |
Section 2.2: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[10] This reaction is a powerful tool for constructing complex molecular architectures.[5]
Causality of Experimental Choices:
-
Palladium Source: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective precatalyst.
-
Ligand: For electron-deficient substrates, phosphine ligands are often beneficial. However, in some cases, a "ligandless" Heck reaction (where the solvent or other species may act as a weak ligand) can be effective.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used.
Materials:
-
Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL per mmol of substrate)
Procedure:
-
In a sealed tube, combine Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate, styrene, and Pd(OAc)₂.
-
Add DMF and triethylamine.
-
Seal the tube and heat the mixture to 100-120 °C for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the substituted alkene product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Common and effective Pd(II) precatalyst. |
| Base | Et₃N | Neutralizes the HBr formed in the catalytic cycle. |
| Solvent | DMF | High-boiling polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100-120 °C | Required for efficient oxidative addition and subsequent steps. |
Section 2.3: Sonogashira Coupling
The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, providing a straightforward route to substituted alkynes.[15]
Causality of Experimental Choices:
-
Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Ligand: Triphenylphosphine is commonly used.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.
-
Solvent: The amine base can serve as the solvent, or a co-solvent like THF or DMF can be used.
Materials:
-
Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (10 mL per mmol of substrate)
-
Tetrahydrofuran (THF) (5 mL per mmol of substrate)
Procedure:
-
To a Schlenk flask, add Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Dual catalyst system for efficient alkyne coupling.[15] |
| Base | Et₃N | Acts as a base and a solvent to facilitate the reaction. |
| Solvent | THF/Et₃N | Provides a suitable reaction medium. |
| Temperature | RT to 50 °C | Generally mild conditions are sufficient for this reaction. |
PART 3: Palladium-Catalyzed C-N Bond Forming Reactions
Section 3.1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[11] This reaction has broad utility in the synthesis of pharmaceuticals and other fine chemicals.[6]
Causality of Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for the success of this reaction. Ligands such as Xantphos, BINAP, or those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos) are highly effective.[16] These ligands promote both the oxidative addition and the final reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.[17]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Materials:
-
Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (5 mL per mmol of substrate)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu to a flame-dried Schlenk flask.
-
Add Pd₂(dba)₃ and Xantphos.
-
Add Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction by carefully adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | Xantphos | A bulky, electron-rich ligand that facilitates C-N coupling.[17] |
| Base | NaOtBu | A strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene | Anhydrous, aprotic solvent suitable for this reaction. |
| Temperature | 100 °C | Promotes the reaction to proceed at a reasonable rate. |
PART 4: Visualization of Mechanisms and Workflows
Diagram 1: Generalized Palladium Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Experimental Workflow for a Typical Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed coupling.
Conclusion
This compound serves as an excellent platform for demonstrating the power and versatility of palladium-catalyzed cross-coupling reactions. By first halogenating the thiophene ring, a variety of C-C and C-N bonds can be readily formed, providing access to a diverse array of complex molecules. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this thiophene derivative. It is important to note that while these protocols are robust, optimization of reaction conditions may be necessary for specific substrate combinations to achieve maximum yields and purity.
References
- Google. (2025, September 4). Role of palladium catalyst in cross-coupling reactions.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of 2-Chloro-3-(dibromomethyl)thiophene in Suzuki Coupling Reactions.
- PubMed. (2006, December 15). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water.
- ACS Publications. (2025, July 4). Pd-Catalyzed Convergent Coupling of Alkenyl Bromide, Isocyanides, and Thiocarboxylate to Synthesize Thiophene Derivatives | Organic Letters.
- Benchchem. (n.d.). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Benchchem. (n.d.). Methyl 4,5-diaminothiophene-2-carboxylate.
- ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram.
- Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- PubMed. (2005, November 15). Furans, thiophenes and related heterocycles in drug discovery.
- RSC Publishing. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications.
- Kobe University. (2008, February 4). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions.
- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.
- RSC Publishing. (2017, January 23). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene.
- MDPI. (2022, June 15). Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide.
- Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation.
- ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF.
- Tạp chí Khoa học Trường Đại học Sư phạm Thành phố Hồ Chí Minh. (2019, September 20). Synthesis of some mono and dialkynyl derivatives containing thieno[3,2-b]thiophene ring via Sonogashira alkynylation reaction.
- ACS Publications. (2017, September 6). Pd-Catalyzed Thiophene–Aryl Coupling Reaction via C–H Bond Activation in Deep Eutectic Solvents | Organic Letters.
- MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- RSC Publishing. (n.d.). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology.
- BOC Sciences. (n.d.). Thiophene Synthesis Services.
- PrepChem.com. (n.d.). Synthesis of Methyl 3-methoxy-4,5-dimethyl-2-thiophenecarboxylate.
- ResearchGate. (n.d.). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- Taylor & Francis Online. (2025, September 8). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders.
- PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Wikipedia. (n.d.). Heck reaction.
- MDPI. (2025, January 14). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization.
- ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic....
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- MDPI. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.
Sources
- 1. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis of Substituted Thiophenes by Palladium-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols in Conventional and Nonconventional Solvents [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Bromination procedures for Methyl 4,5-dimethylthiophene-2-carboxylate
Application Note: High-Performance Bromination Protocols for Methyl 4,5-dimethylthiophene-2-carboxylate
Executive Summary & Strategic Overview
This compound (MDTC ) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anti-inflammatory agents. Its functionalization relies heavily on bromination, yet the molecule presents a unique regiochemical challenge:
-
Electronic Duality: The thiophene ring is electron-rich, favoring Electrophilic Aromatic Substitution (SEAr).
-
Steric & Electronic Bias: The C2-ester is an electron-withdrawing group (EWG), while the C4/C5-methyls are electron-donating groups (EDG).
This guide details two distinct, self-validating protocols:
-
Protocol A (Side-Chain): Radical bromination targeting the C4-methyl group (Wohl-Ziegler).
-
Protocol B (Ring): Electrophilic bromination targeting the C3-position.
Decision Matrix: Selecting the Right Pathway
The choice of protocol depends entirely on the desired synthetic intermediate.
Figure 1: Synthetic decision tree for MDTC functionalization.
Protocol A: Regioselective Radical Bromination (Side-Chain)
Objective: Synthesis of Methyl 4-(bromomethyl)-5-methylthiophene-2-carboxylate . Mechanism: Wohl-Ziegler Reaction (Free Radical Substitution).
Scientific Rationale (The "Why")
Radical bromination of poly-alkylated thiophenes is sensitive to electronic effects. While the C5-methyl is typically more reactive in unsubstituted thiophenes (alpha to sulfur), the C2-ester in MDTC exerts a strong resonance withdrawal effect that extends to the C5 position (para-like relationship). This deactivates the C5-methyl radical. Consequently, under controlled conditions, bromination occurs preferentially at the C4-methyl (meta-like relationship), which retains higher electron density and radical stability.
Materials
-
Substrate: this compound (1.0 equiv).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv). Note: Recrystallize NBS from water before use to remove free HBr.
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (PhCF ) (Green alternative to CCl ) or Chlorobenzene.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve MDTC (10 mmol) in anhydrous PhCF
(50 mL, 0.2 M). -
Deoxygenation: Sparge the solution with Argon or Nitrogen for 15 minutes. Critical: Oxygen acts as a radical trap and will inhibit initiation.
-
Reagent Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion against a positive flow of inert gas.
-
Initiation & Reflux: Heat the mixture to reflux (approx. 102°C for PhCF
).-
Visual Cue: The initial suspension of NBS (denser than solvent) will eventually convert to succinimide (floats/lighter) as the reaction proceeds.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) every 30 minutes. The product usually has a slightly lower Rf than the starting material.
-
Stop Point: Stop immediately upon consumption of SM to prevent over-bromination (dibromomethyl formation).
-
-
Work-up: Cool to room temperature. Filter off the precipitated succinimide. Evaporate the solvent under reduced pressure.
-
Purification: The residue is often a mixture of the 4-bromomethyl (major), 5-bromomethyl (minor), and trace starting material. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Yield Expectation: 60-75% (isolated).
Protocol B: Electrophilic Ring Bromination (C3-Functionalization)
Objective: Synthesis of Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate . Mechanism: Electrophilic Aromatic Substitution (SEAr).
Scientific Rationale
The C2, C4, and C5 positions are blocked. The only available hydrogen is at C3 . Despite the steric crowding (sandwiched between the C2-ester and C4-methyl), the C3 position is activated by the C4-methyl group (ortho-directing) and the thiophene ring's inherent nucleophilicity. The C2-ester directs meta, which reinforces substitution at C4, but since C4 is blocked, the reaction is forced to C3, albeit slower than in unsubstituted thiophenes.
Materials
-
Substrate: MDTC (1.0 equiv).
-
Reagent: Molecular Bromine (Br
) (1.1 equiv) OR NBS (1.1 equiv). -
Solvent: Glacial Acetic Acid (AcOH) (for Br
) or DMF (for NBS). -
Catalyst (Optional): Iron(III) chloride (FeCl
) (1 mol%) if kinetics are sluggish.
Step-by-Step Methodology (Br /AcOH Method)
-
Setup: Place MDTC (10 mmol) in a round-bottom flask and dissolve in Glacial Acetic Acid (30 mL).
-
Addition: Prepare a solution of Br
(11 mmol) in AcOH (10 mL). Add this solution dropwise to the stirring substrate mixture at room temperature over 20 minutes.-
Safety: Br
is highly toxic and corrosive. Work in a fume hood.
-
-
Reaction: Stir at room temperature for 4–6 hours.
-
Observation: The deep red color of bromine should fade to an orange/yellow as it is consumed.
-
Heating: If TLC shows <50% conversion after 4 hours, warm to 50°C. The steric bulk at C3 can significantly retard the rate.
-
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL).
-
Neutralization: Carefully neutralize with saturated aqueous NaHCO
or solid Na CO until pH ~7. -
Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with 10% Na
S O (to remove residual bromine) and Brine. -
Isolation: Dry over MgSO
, filter, and concentrate. Recrystallize from Ethanol or Hexanes if necessary.
Yield Expectation: 85-95% (High regioselectivity expected).
Analytical Validation & Troubleshooting
Data Comparison Table
| Feature | Starting Material (MDTC) | Product A (4-Bromomethyl) | Product B (3-Bromo) |
| 1H NMR (C3-H) | Singlet ~6.8 - 7.0 ppm | Singlet ~7.1 ppm | Absent |
| 1H NMR (C4-Me) | Singlet ~2.2 ppm | Shifted/Absent (-CH2Br ~4.5 ppm) | Singlet ~2.3 ppm |
| 1H NMR (C5-Me) | Singlet ~2.4 ppm | Singlet ~2.5 ppm | Singlet ~2.4 ppm |
| Reaction Type | N/A | Radical (Wohl-Ziegler) | Electrophilic (SEAr) |
| Key Impurity | N/A | 5-bromomethyl isomer | Unreacted SM |
Mechanistic Visualization (Radical Pathway)
Figure 2: Radical cycle highlighting the electronic control favoring C4-substitution.
References
-
Regioselectivity in Thiophene Bromination
-
Radical Bromination Protocols (Analogous Systems)
- Methodology: Campaigne, E., & Tullar, B. F. "3-Thenoic Acid." Organic Syntheses, 1953, 33, 96.
-
Electrophilic Substitution of Thiophene Esters
-
Protocol Validation: S. R. Dubbaka, et al. "Palladium-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives." Angewandte Chemie Int.[2] Ed., 2008 , 47, 5554. (Contextualizes the utility of 3-bromo thiophenes).
-
-
Green Solvent Alternatives (PhCF3)
- Process Safety: Ogawa, A., et al. "PhCF3 as an Alternative to CCl4 in Radical Bromination." Journal of Organic Chemistry, 2001, 66, 7235.
Sources
Application Note: Applications of Thiophene Carboxylates in Agrochemical Synthesis
[1][2]
Executive Summary
Thiophene carboxylates are critical pharmacophores in modern agrochemistry, serving as bioisosteres for phenyl rings to improve metabolic stability, lipophilicity, and binding affinity. Their versatility is exemplified in two major classes of crop protection agents:
-
Sulfonylurea Herbicides: (e.g., Thifensulfuron-methyl) requiring the 3-amino-thiophene-2-carboxylate scaffold.[1]
-
SDHI Fungicides: (e.g., Isofetamid, Penthiopyrad analogues) often utilizing thiophene-2-carboxamides .
This guide provides field-proven protocols for accessing these specific regioisomers, addressing the common synthetic challenge of controlling substituent placement on the thiophene ring.
Strategic Synthesis: Accessing the Correct Regioisomer
The "Expertise" in thiophene chemistry lies in selecting the correct cyclization method. The standard Gewald reaction yields 2-amino-3-carboxylates , whereas the "Inverse" or "Fiesselmann-like" cyclization yields 3-amino-2-carboxylates .
| Target Scaffold | Key Agrochemical | Synthetic Strategy |
| 3-Amino-2-carboxylate | Thifensulfuron-methyl | Cyclization of Methyl Thioglycolate with |
| 2-Amino-3-carboxylate | General Libraries | Standard Gewald Reaction (Ketone + Cyanoacetate + |
| Thiophene-2-amide | SDHI Fungicides | Oxidation/Chlorination of 2-acetylthiophene or 2-chlorothiophene. |
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 3-aminothiophene-2-carboxylate
Application: Precursor for Thifensulfuron-methyl.[1] Mechanism: Base-mediated condensation of methyl thioglycolate with 2-chloroacrylonitrile followed by Thorpe-Ziegler cyclization.
Materials
-
Methyl thioglycolate (1.0 eq)
-
2-Chloroacrylonitrile (1.0 eq)
-
Sodium Methoxide (NaOMe), 25% w/w in Methanol (2.0 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck flask with anhydrous Methanol (5 vol) and Methyl thioglycolate (1.0 eq). Cool to 0°C under
atmosphere. -
Base Addition: Dropwise add NaOMe solution (2.0 eq) over 30 minutes, maintaining internal temperature <5°C. The solution will turn slightly yellow.
-
Cyclization: Add 2-Chloroacrylonitrile (1.0 eq) dissolved in minimal MeOH dropwise over 1 hour.
-
Critical Control Point: The reaction is exothermic.[2] Ensure efficient cooling. If the temperature spikes >10°C, impurity formation (dimers) increases significantly.
-
-
Maturation: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[3][4][5]
-
Quench: Concentrate the reaction mixture under reduced pressure to remove bulk MeOH. Dilute the residue with water (10 vol) and extract with DCM (3 x 5 vol).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from minimal hot methanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Protocol B: Conversion to Methyl 3-sulfamoylthiophene-2-carboxylate
Application: Functionalization of the amino group to the sulfonyl chloride/amide required for sulfonylurea coupling.
Step-by-Step Methodology
-
Diazotization: Dissolve Methyl 3-aminothiophene-2-carboxylate (from Protocol A) in concentrated HCl/Acetic Acid (1:1 ratio). Cool to -5°C. Add aqueous
(1.1 eq) dropwise. Stir for 1 hour to form the diazonium salt. -
Meerwein Sulfonation: In a separate vessel, prepare a saturated solution of
in Acetic Acid containing (cat. 5 mol%).[3] Pour the cold diazonium solution into the mixture.-
Observation: Nitrogen gas evolution will be vigorous.
-
-
Sulfonyl Chloride Isolation: Pour the mixture into ice water. The solid Methyl 3-chlorosulfonylthiophene-2-carboxylate precipitates.[7] Filter and wash with cold water.
-
Amidation: Dissolve the wet cake in DCM. Sparge with anhydrous
gas at 0°C until saturation. -
Workup: Wash with water, dry, and concentrate to yield the target sulfonamide.
Protocol C: Amide Coupling for SDHI Fungicide Synthesis
Application: Synthesis of Thiophene Carboxamide analogues (e.g., Penthiopyrad bioisosteres).
Materials
-
Thiophene-2-carbonyl chloride (1.0 eq)
-
Substituted Aniline or Amine (1.0 eq)
-
Triethylamine (
) or Pyridine (1.2 eq) -
THF or Toluene (anhydrous)
Step-by-Step Methodology
-
Dissolution: Dissolve the substituted aniline in anhydrous THF (10 vol) and add
(1.2 eq). Cool to 0°C.[8] -
Acylation: Add Thiophene-2-carbonyl chloride (1.0 eq) dropwise.
-
Note: Thiophene acid chlorides are less stable than benzoyl chlorides. Use fresh reagents.
-
-
Reaction: Stir at room temperature for 2-3 hours.
-
Workup: Quench with 1M HCl (to remove unreacted amine). Extract with EtOAc.[3] Wash with saturated
(to remove unreacted acid). -
Crystallization: Most SDHI amides crystallize readily from Ethanol/Water mixtures.
Visualizations
Diagram 1: Thifensulfuron-methyl Synthesis Pathway
This flow illustrates the critical conversion from the 3-amino precursor to the final sulfonylurea herbicide.
Caption: Synthesis pathway for Thifensulfuron-methyl, highlighting the transformation of the 3-amino group to the sulfonamide moiety.
Diagram 2: Regioselectivity in Thiophene Synthesis
Comparison of conditions leading to different isomers.
Caption: Divergent synthesis routes for accessing specific aminothiophene carboxylate regioisomers.
Troubleshooting & Optimization (Expertise)
-
Dimerization in Protocol A: If the yield of Methyl 3-aminothiophene-2-carboxylate is low (<40%), it is often due to the dimerization of methyl thioglycolate (forming disulfide) before cyclization. Solution: Degas methanol thoroughly and ensure the reaction is kept strictly under Nitrogen. Add the oxidant (acrylonitrile) after the thioglycolate anion is formed but keep the temperature low to prevent self-condensation.
-
Instability of Thiophene Acid Chlorides: In Protocol C, if the acid chloride is dark or fuming excessively, it has hydrolyzed. Solution: Generate the acid chloride in situ using Oxalyl Chloride/DMF (cat.) in DCM and use immediately without isolation, rather than using
with heat which can degrade the thiophene ring. -
Safety Note: Protocol B involves the generation of
and Diazonium salts. These are hazardous. The Meerwein reaction can be violent; controlled addition is mandatory.
References
-
Synthesis of Thifensulfuron-methyl and Intermediates
-
PubChem Compound Summary: Thifensulfuron-methyl. National Center for Biotechnology Information. [Link]
-
-
Gewald Reaction Mechanism and Variations
- Synthesis of 3-aminothiophene-2-carboxylates (Inverse Gewald)
-
Thiophene Carboxamides in Fungicides
-
Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. CCS Publishing. [Link]
-
-
Chlorosulfonylation Protocols
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. evitachem.com [evitachem.com]
- 6. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. nbinno.com [nbinno.com]
Procedure for recrystallization of Methyl 4,5-dimethylthiophene-2-carboxylate
Application Note: Optimized Recrystallization Protocol for Methyl 4,5-dimethylthiophene-2-carboxylate
Abstract & Scope
This application note details the purification of This compound (M-DMT-2C) via recrystallization. While thiophene carboxylate esters are often liquids or low-melting solids, high-purity crystalline forms are essential for their use as pharmacophores in drug discovery (e.g., bioisosteres for phenyl rings) and organic electronics. This protocol addresses the specific challenges of purifying low-melting thiophene intermediates, specifically mitigating "oiling out" phenomena and ensuring the removal of des-methyl or regioisomeric impurities common in Gewald synthesis or esterification pathways.
Physicochemical Profile & Pre-requisites
Before initiating the workflow, the operator must verify the phase state of the crude material. This compound lies on the boundary between liquid and solid at room temperature, largely dependent on purity.
| Property | Value / Description | Notes |
| Compound Name | This compound | |
| Molecular Formula | C₈H₁₀O₂S | |
| Molecular Weight | 170.23 g/mol | |
| Predicted MP | 35°C – 45°C (Low-Melting Solid) | Pure samples may crystallize; impure samples often appear as oils.[1] |
| Solubility (Cold) | Insoluble in Water; Soluble in EtOH, MeOH, Hexane | |
| Solubility (Hot) | Highly soluble in EtOH, MeOH, Hexane, EtOAc | |
| Key Impurities | 4,5-dimethylthiophene (decarboxylated), 2-carboxylic acid (hydrolyzed) | Acid impurities significantly raise MP; neutral impurities lower it.[1][2] |
Safety Warning: Thiophene derivatives often possess strong, sulfurous odors and can be mild lachrymators. All operations must be performed in a functional fume hood.
Solvent Selection Strategy
For this specific lipophilic ester, a Two-Solvent System (Solvent/Anti-solvent) or Low-Temperature Single Solvent method is required. The methyl groups at positions 4 and 5 increase lipophilicity compared to the unsubstituted thiophene ester.
Recommended Solvent Systems:
-
Primary Recommendation (Polar/Non-Polar Switch): Methanol / Water .
-
Secondary Recommendation (Lipophilic Purification): Hexane (or Pentane) .
Detailed Recrystallization Protocol
This protocol assumes the use of the Methanol/Water system, which provides the highest recovery for thiophene esters prone to oiling out.
Phase 1: Dissolution
-
Weighing: Place the crude M-DMT-2C (e.g., 10.0 g) into a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add Methanol (HPLC grade) slowly.
-
Volume: Approximately 2-3 mL per gram of crude.
-
-
Heating: Warm the mixture gently on a hot plate set to 40-45°C.
-
Note: Do not boil aggressively. The MP is low; overheating can cause degradation or massive oiling.
-
Goal: A clear, homogeneous yellow/orange solution.
-
-
Filtration (Optional but Recommended): If insoluble dark particles (polymeric thiophenes) are visible, filter rapidly through a pre-warmed glass frit or cotton plug.
Phase 2: Crystallization & Anti-Solvent Addition
-
Initial Cooling: Remove from heat and let the flask reach room temperature (20-25°C).
-
Anti-Solvent Titration:
-
Add Deionized Water dropwise with gentle swirling.
-
Endpoint: Stop immediately when a faint, persistent cloudiness (turbidity) is observed.
-
Re-solubilization: Add 1-2 drops of Methanol to just clear the turbidity.
-
-
Nucleation:
-
Seeding: If available, add a single seed crystal of pure M-DMT-2C.
-
Scratching: If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.
-
Phase 3: Controlled Cooling (The Critical Step)
Failure Mode: If cooled too fast, this compound will separate as an oil (oiling out) rather than crystals.
-
Slow Ramp: Place the flask in a water bath at 25°C and let it cool naturally.
-
Refrigeration: Once at RT, move to a refrigerator (4°C) for 2 hours.
-
Deep Freeze: Finally, place in a freezer (-20°C) overnight to maximize yield.
Phase 4: Collection
-
Filtration: Filter the cold slurry using a Büchner funnel with vacuum.
-
Washing: Wash the filter cake immediately with extremely cold (-20°C) Methanol/Water (50:50 mix).
-
Warning: Pure methanol will dissolve the product.
-
-
Drying: Dry under high vacuum (0.1 mbar) at room temperature. Do not use a heated oven as the product may melt.
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for purifying M-DMT-2C, specifically addressing the "Oiling Out" risk.
Caption: Workflow for the crystallization of low-melting thiophene esters, emphasizing the critical turbidity adjustment and remediation of oiling out.
Quality Control & Validation
To ensure the protocol was successful, verify the following parameters:
| Analytical Method | Acceptance Criteria | Rationale |
| 1H NMR (CDCl3) | Distinct singlets for methyls (approx. δ 2.1-2.4 ppm) and ester methyl (δ 3.8 ppm). | Verifies removal of solvent and starting ketone/acid. |
| HPLC (UV 254nm) | Purity > 98.5% (Area %). | Thiophenes are UV active; ensures no regioisomers. |
| Appearance | White to off-white crystalline solid (or waxy needles). | Yellow/Brown color indicates oxidation or polymerization. |
Troubleshooting Note: If the compound remains an oil even at -20°C, the impurity profile may be too high for recrystallization. In this case, perform a short-path distillation (Vacuum: <1 mbar, Oil Bath: ~80-100°C) prior to attempting recrystallization again.
References
-
Gewald, K. (1965).[6] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylenaktiven Nitrilen. Chemische Berichte.
-
Putnam, S. R., et al. (2000). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. U.S. Patent 6,037,478.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Sigma-Aldrich. (2023). Product Specification: 4,5-Dimethylthiophene-2-carboxylic acid.
Sources
- 1. 4,5-Dimethylthiophene-2-carboxylic acid | C7H8O2S | CID 2769634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl 4,5-dimethylthiophene-2-carboxylate Synthesis
Executive Summary: Route Selection & Strategy
The synthesis of Methyl 4,5-dimethylthiophene-2-carboxylate presents a specific regiochemical challenge. Unlike the symmetric 2,5-dimethyl derivatives, the 4,5-dimethyl substitution pattern requires precise control to avoid the formation of the thermodynamic 3,4-dimethyl isomer or inseparable isomeric mixtures.
To improve yield, you must first diagnose if your bottleneck is regioselectivity (wrong isomer) or conversion efficiency (low turnover).[1] We recommend two primary workflows:
-
The "Robust" Pathway (Recommended for Scale/Purity): Friedel-Crafts Acylation of 2,3-dimethylthiophene followed by Haloform Oxidation.[1] This route guarantees the 4,5-substitution pattern due to the directing effects of the thiophene ring.
-
The "Direct" Pathway (Fiesselmann Variation): Cyclization of 3-chloro-2-methylbut-2-enal with methyl thioglycolate.[1] High atom economy but sensitive to polymerization and base quality.[1]
Interactive Troubleshooting Guide (Q&A)
Category A: The "Robust" Pathway (Acylation/Oxidation)
Starting Material: 2,3-Dimethylthiophene[2]
Q1: I am using the Friedel-Crafts acylation on 2,3-dimethylthiophene, but my yield of the intermediate (2-acetyl-4,5-dimethylthiophene) is stalled at <60%. How do I push conversion?
Diagnosis: The catalyst-to-substrate ratio or solvent choice is likely suboptimal.[1] Thiophene rings can complex with Lewis acids, deactivating the nucleophile.[1] Solution:
-
Catalyst Switch: If using
, ensure you are using a stoichiometric excess (1.2–1.5 equiv) because the ketone product complexes with the aluminum, poisoning the catalyst. -
Milder Alternative: Switch to
in dichloromethane (DCM) at 0°C. Tin(IV) chloride is softer and often provides cleaner conversion for electron-rich heterocycles, reducing polymerization side products.[1] -
Protocol Adjustment: Add the catalyst to the acyl chloride first to form the acylium ion, then add the thiophene dropwise. This prevents the thiophene from polymerizing in the presence of free Lewis acid.[1]
Q2: During the Haloform reaction (Hypochlorite oxidation) of the acetyl intermediate, I see significant tar formation and low acid yield. What is happening?
Diagnosis: Thiophenes are sensitive to strong oxidizers and high pH.[1] Standard "bleach" conditions (pH > 12) can degrade the ring or cause chlorination at the 3-position. Solution:
-
Buffer the System: Do not use neat bleach/NaOH.[1] Use a Dioxane/NaOH/Br
system at 0°C. -
Quench Control: The reaction generates a trihalomethyl ketone intermediate (
).[1] Ensure hydrolysis is complete by heating to 60°C after the initial halogenation step, but do not exceed 70°C.[1] -
Scavenger: Add a small amount of sodium thiosulfate immediately after the reaction to quench excess oxidant before acidification.[1]
Category B: The "Direct" Pathway (Cyclization)
Starting Materials: 3-chloro-2-methylbut-2-enal + Methyl Thioglycolate
Q3: I am attempting the Fiesselmann cyclization using 3-chloro-2-butanone, but I am isolating the 3,4-dimethyl isomer or a mixture. Why?
Diagnosis: You are using the wrong ketone precursor. 3-chloro-2-butanone allows for ambiguous enolization or attack, often favoring the thermodynamic 3,4-dimethyl product or 3-hydroxy derivatives. Solution:
-
Precursor Correction: You must use 3-chloro-2-methylbut-2-enal (or the corresponding
-chlorovinyl ketone). The aldehyde functionality anchors the condensation, ensuring the thioglycolate attacks the -carbon (displacing Cl) and then cyclizes onto the aldehyde. -
Base Selection: Use Sodium Methoxide (NaOMe) in dry methanol.[1] Stronger, bulky bases (like
-BuOK) can cause deprotonation at the wrong sites on the alkyl chain.
Q4: My cyclization product is dark and gummy (polymerized). How do I improve the isolation?
Diagnosis: The intermediate thio-aldehyde/ketone is unstable, or the thioglycolate is oxidizing.[1] Solution:
-
Oxygen Exclusion: This cyclization must be performed under a strict Nitrogen/Argon atmosphere .[1] Thiolates are easily oxidized to disulfides, which ruins the stoichiometry.[1]
-
Temperature Ramp: Start the reaction at -10°C for the substitution step (S-alkylation), then slowly warm to reflux for the aldol condensation/dehydration step. This separates the kinetic substitution from the thermodynamic cyclization.[1]
Recommended Experimental Protocols
Protocol A: The "Robust" Route (High Purity)
Best for: GMP synthesis, high purity requirements.
| Step | Reagents | Conditions | Key Observation |
| 1. Acylation | 2,3-Dimethylthiophene (1.0 eq), Acetyl Chloride (1.1 eq), | DCM, 0°C | Solution turns dark red/brown. Quench with ice water. |
| 2. Oxidation | 2-Acetyl-4,5-dimethylthiophene, | Dioxane/Water, 0°C | Formation of yellow precipitate ( |
| 3. Esterification | Crude Acid, | Reflux, 4h | Standard Fischer esterification.[1] |
Protocol B: The "Direct" Route (Fiesselmann)
Best for: Rapid library generation, atom economy.
-
Preparation: Dissolve Methyl Thioglycolate (1.0 eq) in dry MeOH under
. -
Base Addition: Add NaOMe (1.1 eq, 25% in MeOH) dropwise at 0°C. Stir 15 min.
-
Cyclization: Add 3-chloro-2-methylbut-2-enal (1.0 eq) dropwise.
-
Critical: Maintain temp < 5°C during addition.[1]
-
-
Reflux: Warm to RT, then reflux for 2 hours.
-
Workup: Evaporate MeOH, dilute with water, extract with EtOAc.
Mechanistic Visualization
The following diagram contrasts the regiochemical certainty of the Acylation route against the mechanism of the Direct Cyclization.
Caption: Comparison of the Regio-locked Acylation Route (Top) vs. the Direct Cyclization Route (Bottom). Route A is preferred for preventing isomer contamination.
References
-
Campaigne, E., & Archer, W. L. (1953).[1] "3-Substituted Thiophenes. IV. The Synthesis of 3,4-Dimethylthiophene." Journal of the American Chemical Society.[1] (Establishes the acylation/haloform regiochemistry for dimethylthiophenes). Link[1]
-
Gronowitz, S. (1991).[1] Thiophene and Its Derivatives, Part 4. Wiley-Interscience.[1] (Comprehensive review of thiophene acylation and oxidation strategies).
-
Brel, V. K. (2012).[1] "Synthesis of functionalized thiophenes via the reaction of
-chloro-enones with thioglycolates." Synthesis. (Details the modern Fiesselmann conditions for this compound). -
Organic Syntheses, Coll. Vol. 4, p. 671 (1963). "3-Methylthiophene."[1] (Foundational protocols for handling methylthiophenes and Friedel-Crafts conditions). Link[1]
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.[1] Link[1]
Sources
Troubleshooting low conversion in thiophene esterification reactions
Technical Support Center: Thiophene Esterification Reactions
Welcome to the technical support center for thiophene esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of thiophene esters. Thiophene and its derivatives are crucial building blocks in medicinal chemistry and materials science, making the efficient synthesis of their esters a critical step in many research and development pipelines.[1][2][3][4] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome low conversion rates and other experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer esterification of a thiophene carboxylic acid is showing very low conversion. What are the most common causes?
Low conversion in a Fischer esterification is a frequent issue, often stemming from the reversible nature of the reaction.[5][6][7] The primary culprits are typically related to reaction equilibrium, catalyst activity, and reagent purity.
Core Issues to Investigate:
-
Water Accumulation: The Fischer esterification produces water as a byproduct.[8][9] As the concentration of water increases, the reverse reaction (ester hydrolysis) is favored, leading to an equilibrium with significant amounts of unreacted starting material.[10]
-
Inactive or Insufficient Catalyst: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH), are essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[6] If the catalyst is old, has absorbed moisture, or is used in insufficient quantities, the reaction rate will be significantly slower.[11]
-
Impure Reactants: The presence of impurities, especially water, in your thiophene carboxylic acid, alcohol, or solvent can inhibit the reaction.[10] Some commercial thiophene starting materials can contain inhibitors from their synthesis or purification process that may need to be removed.[12]
-
Suboptimal Reaction Temperature: Like most reactions, esterification rates are temperature-dependent. If the temperature is too low, the reaction may be too slow to reach completion in a reasonable timeframe.[10][11] Conversely, excessively high temperatures can lead to side reactions and decomposition.[11]
Q2: How can I effectively remove water from my reaction to drive the equilibrium towards the ester product?
Water removal is the most critical factor in achieving high yields in Fischer esterification. Here are two common and effective methods:
Method 1: Using a Dean-Stark Apparatus
A Dean-Stark trap is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[8][13] It is particularly effective when using a solvent that forms an azeotrope with water, such as toluene or benzene.
Experimental Protocol: Fischer Esterification with a Dean-Stark Trap
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagents: To the flask, add your thiophene carboxylic acid, a 3-5 fold excess of the desired alcohol, and an appropriate solvent (e.g., toluene) to facilitate azeotropic removal of water.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).[6][14]
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water will separate and collect at the bottom (as it is denser than toluene), while the toluene will overflow back into the reaction flask.[8]
-
Monitoring: The reaction progress can be monitored by the amount of water collected in the trap.[13] The reaction is complete when no more water is being collected.
-
Work-up: After cooling, the reaction mixture can be washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude ester.[15]
Method 2: Using an Excess of Alcohol
When using a low-boiling point alcohol like methanol or ethanol, it can be used in a large excess to act as both a reactant and the solvent.[6] This high concentration of alcohol shifts the equilibrium towards the product side according to Le Châtelier's principle.[8]
Troubleshooting Logic for Water Removal
Caption: Troubleshooting workflow for water removal in Fischer esterification.
Q3: I'm observing side reactions or decomposition of my thiophene starting material. What could be the cause and how can I mitigate it?
The thiophene ring, while aromatic, can be sensitive to certain reaction conditions, especially strong acids and high temperatures.[16]
Potential Side Reactions and Solutions:
| Side Reaction/Issue | Plausible Cause | Recommended Solution |
| Ring Opening/Polymerization | Harsh acidic conditions (e.g., high concentration of sulfuric acid) and elevated temperatures.[16] | Use a milder acid catalyst like p-TsOH. Reduce the reaction temperature and monitor the reaction closely. |
| Decarboxylation | For certain substituted thiophene carboxylic acids, high temperatures can lead to loss of CO2. | Lower the reaction temperature and consider using a more reactive esterification method that does not require high heat (see Q4). |
| Sulfonation of Thiophene Ring | Using a large excess of concentrated sulfuric acid as a catalyst. | Use a non-sulfonating acid catalyst or a minimal amount of sulfuric acid. |
| Darkening of Reaction Mixture | Sign of decomposition or polymerization. | Reduce the reaction temperature and/or catalyst loading. Ensure high purity of starting materials. |
Q4: Are there alternative esterification methods if Fischer esterification is not working well for my substrate?
Yes, several other methods can be employed, especially if your thiophene derivative is sensitive to strong acids or high temperatures.
Alternative 1: Steglich Esterification
This method uses dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][17] It is performed under mild, typically room temperature, conditions.
Key Advantages:
-
Mild Conditions: Avoids strong acids and high heat, making it suitable for sensitive substrates.
-
High Yields: Generally provides higher yields than Fischer esterification, especially for sterically hindered alcohols or acids.[7]
A known challenge with Steglich esterification is the potential for a competing O–N acyl migration, leading to the formation of an N-acylurea byproduct.[17] This can be minimized by the addition of a catalytic amount of an acid like p-TSA·H2O or by the choice of solvent, with dichloromethane being less prone to this side reaction than THF.[17]
Alternative 2: Acyl Chloride or Acid Anhydride Method
The thiophene carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride.[14][17] This activated intermediate then readily reacts with the alcohol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to form the ester.
Reaction Workflow: Acyl Chloride Method
Caption: Two-step esterification via an acyl chloride intermediate.
Q5: My crude product is an oil and difficult to purify. What are some effective purification strategies for thiophene esters?
Purification can indeed be challenging, especially if the product is not a solid. Here are some common and effective techniques:
-
Column Chromatography: This is the most versatile method for purifying liquid products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired ester from unreacted starting materials and non-polar byproducts.
-
Distillation: If the ester is volatile and thermally stable, distillation under reduced pressure (vacuum distillation) is an excellent method for purification on a larger scale.
-
Crystallization/Precipitation: Even if the product is an oil at room temperature, it may crystallize at lower temperatures.[7] Attempting to precipitate the product by adding the reaction mixture to ice-cold water can sometimes be effective.[7] Alternatively, dissolving the crude oil in a minimal amount of a good solvent and then adding a poor solvent (an anti-solvent) can induce crystallization. For some thiophenes, precipitation can be achieved by cooling a solution of the thiophene in a suitable solvent.[18]
References
-
Full article: Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. (2007, October 5). Taylor & Francis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
- Google Patents. (n.d.). Process for the purification of thiophenes.
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (n.d.). PMC. Retrieved from [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry. (2020, April 30). ACS Publications. Retrieved from [Link]
-
University of York. (n.d.). Dean-Stark. Chemistry Teaching Labs. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024, March 25). ACS Publications. Retrieved from [Link]
-
O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. (2026, January 20). PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]
-
UW-Madison Demonstration Lab. (n.d.). Organic Chemistry- Esterification Using a Dean-Stark Trap. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]
-
MDPI. (2019, October 13). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]
-
THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID A THESIS Presented to the Facility of the Division of Graduate. (n.d.). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide. Retrieved from [Link]
-
PubMed. (2015, December 21). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005, January 20). Dean Stark Trap. Retrieved from [Link]
-
Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. (2021, February 1). Retrieved from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros. Retrieved from [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Thiophene. (n.d.). Retrieved from [Link]
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025, December 9). PMC. Retrieved from [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Retrieved from [Link]
-
MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]
-
Filo. (2025, July 8). What are possible sources of error in an esterification lab? Retrieved from [Link]
- Google Patents. (n.d.). Thiophene derivatives and process for preparation thereof.
-
Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. Retrieved from [Link]
-
Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage. (2025, October 1). PMC. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. reddit.com [reddit.com]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. Organic Chemistry- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 10. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 14. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 17. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
Optimizing catalyst load for Methyl 4,5-dimethylthiophene-2-carboxylate production
Executive Summary
This guide addresses the optimization of catalyst loading for the synthesis of Methyl 4,5-dimethylthiophene-2-carboxylate . In industrial and high-purity research settings, this molecule is typically produced via two primary pathways:
-
De Novo Ring Construction (Fiesselmann Condensation): Requiring base catalysis.[1]
-
Direct Esterification: Converting 4,5-dimethylthiophene-2-carboxylic acid using acid catalysis.
Mismanagement of catalyst load in either phase leads to specific failure modes: tar formation (polymerization) in the base phase, or incomplete conversion/hydrolysis in the acid phase. This document provides self-validating protocols and troubleshooting matrices to optimize these parameters.
Phase 1: Ring Construction (Base Catalyst Optimization)
Context: The reaction of methyl thioglycolate with 3-chloro-2-butanone (or 2,3-butanedione activated equivalents) to form the thiophene ring. Catalyst: Organic Bases (Piperidine/Pyridine) or Alkoxides (NaOMe). Critical Parameter: Base Equivalents (eq).
Protocol: Optimized Fiesselmann Condensation
Standard Load: 1.05 - 1.10 equivalents (Stoichiometric Base) OR 0.1 - 0.2 equivalents (Catalytic Organic Base with co-oxidant).
Step-by-Step Workflow:
-
Charge: Dissolve Methyl Thioglycolate (1.0 eq) in anhydrous MeOH (5V).
-
Catalyst Addition (Critical):
-
If using NaOMe (25% in MeOH): Add dropwise at 0°C. Do not exceed 1.1 eq. Excess strong base degrades the thioglycolate.
-
If using Piperidine/Et3N: Add 0.2 eq. Requires reflux conditions.[2]
-
-
Substrate Addition: Add 3-chloro-2-butanone (1.05 eq) slowly to control exotherm.
-
Cyclization: Heat to reflux (65°C) for 4–6 hours.
-
Quench: Neutralize with dilute HCl immediately upon reaction completion (monitor by TLC/HPLC).
Troubleshooting Base Catalyst Load
| Symptom | Diagnosis | Root Cause (Catalyst) | Corrective Action |
| Dark Black/Tar Residue | Polymerization | Excess Base (>1.2 eq) caused oligomerization of the thioglycolate or ketone. | Reduce load to 1.05 eq. Slow down addition rate. |
| Low Conversion (<50%) | Stalled Reaction | Insufficient Base (<0.9 eq) . The intermediate thioether formed but failed to cyclize. | Increase load to 1.1 eq. Ensure anhydrous conditions (water kills alkoxides). |
| Impurity: Disulfide | Oxidative Coupling | Base + Air Exposure .[3] Base catalyzed oxidation of thioglycolate to disulfide dimer. | Degas solvents with N2. Maintain strict inert atmosphere. |
Phase 2: Esterification (Acid Catalyst Optimization)
Context: Converting 4,5-dimethylthiophene-2-carboxylic acid to the methyl ester.
Catalyst: Concentrated Sulfuric Acid (
Protocol: High-Efficiency Fischer Esterification
Target Load: 5–10 mol% (
Step-by-Step Workflow:
-
Slurry: Suspend 4,5-dimethylthiophene-2-carboxylic acid (1.0 eq) in Methanol (10–20 eq). Note: Methanol acts as both reactant and solvent.
-
Catalyst Injection: Add Conc.
(0.1 eq) dropwise.-
Why 0.1 eq? Higher loads promote sulfonylation of the thiophene ring (impurity generation). Lower loads (<0.01 eq) are too slow at reflux.
-
-
Reflux: Heat to 65°C for 8–12 hours.
-
Monitoring: Check HPLC for disappearance of Acid (RT ~ 2.5 min) and appearance of Ester (RT ~ 5.8 min).
-
Workup: Concentrate MeOH, dilute with EtOAc, wash with saturated
to remove unreacted acid.
Troubleshooting Acid Catalyst Load
Q: I increased the catalyst load to 50 mol% to speed up the reaction, but my yield dropped. Why? A: Thiophene rings are electron-rich and susceptible to Electrophilic Aromatic Substitution .
-
Mechanism: High concentrations of
at reflux can sulfonate the 3-position of the ring (the only open spot), creating Methyl 4,5-dimethyl-3-sulfothiophene-2-carboxylate (water-soluble impurity lost during workup). -
Solution: Stick to <10 mol% catalyst. If the rate is slow, add Trimethyl Orthoformate (TMOF) (1.1 eq) as a water scavenger rather than adding more acid.
Q: My reaction stalls at 90% conversion. A: This is an equilibrium issue, not a catalyst issue.
-
Diagnosis: Water byproduct is inhibiting the forward reaction.
-
Fix: Do not add more acid. Instead, distill off 20% of the solvent (removing water/MeOH azeotrope if possible, though difficult with MeOH) and replenish with fresh anhydrous Methanol.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for troubleshooting yield issues based on catalyst behavior.
Caption: Decision tree for diagnosing catalyst-related yield losses in thiophene carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use p-Toluenesulfonic acid (pTSA) instead of Sulfuric Acid for the esterification? A: Yes, and it is often preferred.
-
Why: pTSA is a solid, making it easier to weigh accurately for low loadings (1–2 mol%). It is also slightly less aggressive than
, reducing the risk of ring sulfonation. -
Protocol: Use 2 mol% pTSA monohydrate in Methanol.
Q2: In the cyclization step, can I use Potassium Carbonate (
-
Reasoning: The Fiesselmann condensation and similar thioglycolate cyclizations require a base strong enough to deprotonate the methylene group effectively to drive the attack on the ketone. Carbonates are often too weak in protic solvents, leading to slow reactions and high impurity profiles. Stick to Alkoxides or strong organic bases (DBU/Piperidine).
Q3: How do I remove the catalyst after the reaction?
-
Base (Phase 1): Quench with stoichiometric Acetic Acid or dilute HCl. The resulting salts are water-soluble and removed during the aqueous workup.
-
Acid (Phase 2): Neutralize with Saturated Sodium Bicarbonate (
). Warning: Add slowly to avoid foaming ( evolution). Ensure pH is neutral (pH 7) before extraction to prevent hydrolysis of your newly formed ester.
References
-
Gewald Reaction & Modifications
-
Thiophene Carboxylate Synthesis (Fiesselmann)
-
Fischer Esterification Kinetics
-
Acid Catalyst Side Reactions (Sulfonation)
Sources
- 1. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Methyl 4,5-diaminothiophene-2-carboxylate|RUO [benchchem.com]
Solving solubility issues of Methyl 4,5-dimethylthiophene-2-carboxylate in water
Ticket ID: SOL-MDT-452 Status: Open Subject: Overcoming aqueous insolubility and precipitation of Methyl 4,5-dimethylthiophene-2-carboxylate (CAS: 2465-27-2) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Compound Profile
User Issue: You are experiencing immediate precipitation ("crashing out") when diluting this compound into aqueous media (PBS, cell culture media, or water).
Root Cause Analysis: This molecule is a lipophilic ester .[1] Its insolubility is dictated by two structural factors:
-
The Thiophene Core: Aromatic and hydrophobic.[1]
-
The Ester & Methyl Groups: The methyl ester at C2 and methyl substitutions at C4/C5 significantly increase the partition coefficient (LogP).
-
Estimated LogP: ~2.8 – 3.2 (Moderately Lipophilic).[1]
-
Water Solubility: Negligible (< 0.1 mg/mL).[1]
-
Chemical Hazard: Susceptible to Hydrolysis. Attempting to dissolve this using high pH (NaOH) will destroy the molecule, converting it to the carboxylic acid salt.
Solubilization Protocols
Select the protocol that matches your downstream application.
Protocol A: The "Standard" Co-Solvent Method (In Vitro Screening)
Best for: High-throughput screening, enzymatic assays where <1% DMSO is tolerated.
The Logic: DMSO disrupts the water lattice, creating a "solvation pocket" for the thiophene. However, once the DMSO is diluted by water, the dielectric constant rises, forcing the hydrophobic molecule to aggregate.
Step-by-Step:
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM . Vortex until clear.
-
Note: If the solution is cloudy, sonicate at 40 kHz for 5 minutes.
-
-
Intermediate Dilution (Critical Step): Do not pipette the DMSO stock directly into the full volume of media.[1]
-
Prepare a "working solution" by diluting the stock 1:10 in pure ethanol or PEG-400.[1]
-
-
Final Dilution: Slowly add the working solution to your aqueous buffer (PBS/Media) while vortexing rapidly.
-
Target: Final DMSO concentration should be ≤ 0.5% (v/v) .
-
Protocol B: The "Crash-Resistant" Surfactant Method
Best for: Cell-based assays where precipitation is observed after 1 hour.[1]
The Logic: Non-ionic surfactants (Tween 80) form micelles.[1] The hydrophobic thiophene tails bury themselves in the micelle core, shielded from the water.
| Component | Role | Concentration Range |
| DMSO | Primary Solvent | 1-2% (Final) |
| Tween 80 | Stabilizing Surfactant | 0.05% - 0.1% (w/v) |
| PBS (pH 7.4) | Aqueous Carrier | Remainder |
Workflow:
-
Dissolve compound in DMSO (e.g., 20 mM).[1]
-
Prepare PBS + 0.1% Tween 80 (warm to 37°C to clarify).
-
Add DMSO stock to the warm PBS/Tween solution dropwise while stirring.
-
Validation: Measure Absorbance at 600nm.[1] If OD600 > 0.05, precipitation has occurred.
Protocol C: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies (IP/IV) or sensitive cell lines.
The Logic: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a cone-shaped cavity.[1] The thiophene ring fits inside this hydrophobic cavity, while the outer shell remains hydrophilic. This is a dynamic equilibrium .
Recipe:
-
Prepare 20% (w/v) HP-β-CD in sterile water or saline.[1]
-
Add an excess of this compound powder to the solution.
-
Kneading/Stirring: Stir vigorously at room temperature for 24–48 hours.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solid.[1]
-
Quantification: Analyze the filtrate by HPLC to determine the exact soluble concentration (typically enhances solubility by 100–1000 fold).[1]
Decision Logic & Troubleshooting (Visuals)
Figure 1: Solubilization Strategy Decision Tree
Use this logic flow to determine the correct solvent system for your experiment.
Caption: Decision matrix for selecting the appropriate vehicle based on biological tolerance and administration route.[1]
Figure 2: The Hydrolysis Trap (Chemical Stability)
A common error is using NaOH to dissolve the compound. This diagram explains why that fails.
Caption: Mechanism of base-catalyzed hydrolysis (saponification). Using NaOH solubilizes the compound by destroying it.
Frequently Asked Questions (FAQ)
Q1: I see a white precipitate immediately upon adding my stock to the media. What happened? A: You experienced "Oiling Out." The local concentration of DMSO dropped too quickly as the drop hit the water, causing the thiophene to crystallize.
-
Fix: Vortex the media while adding the DMSO stock dropwise. Do not add the stock to a static solution.
Q2: Can I use pH adjustment (NaOH) to dissolve it? A: ABSOLUTELY NOT. This is an ester.[1] Adding NaOH will cause saponification, converting your this compound into 4,5-dimethylthiophene-2-carboxylic acid (and methanol).[1] While the acid salt is water-soluble, it is a different chemical entity with different biological properties.
Q3: Is the compound stable in plasma? A: Esters are subject to hydrolysis by plasma esterases.[1]
-
Recommendation: If performing metabolic stability assays, include an esterase inhibitor (like PMSF) if you need to measure the parent compound, or monitor for the formation of the acid metabolite.
Q4: How do I store the stock solution? A: Store DMSO stocks at -20°C. Ensure the vial is tightly sealed and protected from moisture (DMSO is hygroscopic; water uptake promotes hydrolysis).[1]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem Compound Summary. Methyl 4-methylthiophene-2-carboxylate (Structural Analog Data). National Center for Biotechnology Information.[1] [1]
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification).
Sources
Technical Support Center: Optimization of Thiophene Ester Cyclizations
Executive Summary & Scope
This technical guide addresses the two critical phases of thiophene ester chemistry encountered in drug discovery:
-
The Gewald Reaction: Cyclization to form the 2-aminothiophene-3-carboxylate core.
-
Bicyclic Annulation: Cyclization of the thiophene ester to form fused systems (e.g., thieno[2,3-d]pyrimidines).
Thiophene esters are notorious for "tarry" side products due to the oligomerization of sulfur intermediates and competitive aldol condensations. This guide provides mechanistic insights to suppress these pathways.
Phase 1: The Gewald Reaction (Forming the Core)
The Gewald reaction is the industry standard for synthesizing substituted 2-aminothiophenes. However, it often suffers from low yields and difficult purification due to side reactions.
Mechanism & Side Product Pathways
The reaction proceeds via a Knoevenagel condensation followed by sulfur uptake and cyclization. Understanding where this deviates is key to troubleshooting.
Figure 1: Mechanistic divergence in the Gewald reaction. The primary yield-killers are Aldol competition (early stage) and Sulfur polymerization (late stage).
Troubleshooting Guide: Gewald Synthesis
| Symptom | Probable Cause | Corrective Action |
| Starting ketone remains unreacted | Knoevenagel step failed. Steric hindrance prevents adduct formation. | Switch to 2-Step Protocol: Pre-synthesize the Knoevenagel adduct (unsaturated nitrile) using TiCl₄/Pyridine or acetic acid/catalyst before adding sulfur [1]. |
| Product is a black, sticky tar | Polymerization of sulfur or thioketone intermediates. | 1. Temperature Control: Do not exceed 60°C unless necessary. 2. Inert Atmosphere: Strictly exclude oxygen; polysulfides oxidize rapidly to tars. 3. Solvent: Switch from EtOH to MeOH (better sulfur solubility) or DMF (for higher T). |
| Low Yield (<30%) | Competitive Aldol condensation of the ketone. | Stoichiometry Adjustment: Use 1.2 eq of the nitrile component. Use a secondary amine (Morpholine) rather than TEA, as it forms a reactive enamine intermediate [2]. |
| Product contaminated with yellow solid | Unreacted elemental sulfur. | Workup: Wash the crude solid with CS₂ (Caution: Toxic) or cold diethyl ether to dissolve residual S₈. |
Optimized Protocol: The "Two-Step" Variation
For difficult substrates, avoid the one-pot method.
-
Step A (Condensation): Reflux ketone (1.0 eq), ethyl cyanoacetate (1.1 eq), and ammonium acetate (catalytic) in toluene with a Dean-Stark trap until water evolution ceases. Isolate the unsaturated nitrile.[1]
-
Step B (Cyclization): Dissolve intermediate in Ethanol. Add S₈ (1.0 eq) and Morpholine (0.5 eq). Heat to 50°C for 2-4 hours.
-
Why? This eliminates the competition between ketone self-condensation and the desired reaction.
-
Phase 2: Bicyclic Annulation (Cyclizing the Ester)
Once the thiophene ester is secured, the next step often involves cyclizing onto the ester to form thieno[2,3-d]pyrimidines (a bio-isostere of quinazolines).
Common Reaction Pathways
The cyclization typically involves converting the 2-amino group into a urea or amide, followed by base-catalyzed ring closure onto the C-3 ester.
Figure 2: The critical competition between ring closure and saponification.
Troubleshooting Guide: Bicyclic Cyclization
Q: I am trying to cyclize the ureido-thiophene ester, but I am isolating the carboxylic acid. Why? A: You are experiencing saponification instead of cyclization .
-
Mechanism:[2][3][4][5][6][7][8][9] Hydroxide ions (from wet solvent or incorrect base) attack the ester carbonyl before the urea nitrogen can. Once the ester becomes a carboxylate anion, it is electronically deactivated and will not cyclize.
-
Solution: Use strictly anhydrous conditions. Use Sodium Ethoxide (NaOEt) in absolute ethanol rather than NaOH/Water. If the reaction is sluggish, use NaH in dry DMF [3].
Q: The reaction stalls at the intermediate urea/amide stage. A: The nitrogen nucleophile may not be deprotonated, or the ethoxide leaving group is hindered.
-
Solution: Increase the temperature to reflux. Ensure you are using at least 1.0-1.5 equivalents of base to ensure the urea nitrogen is anionic (reactive).
Q: My product is insoluble and difficult to purify. A: Thienopyrimidines are often highly crystalline and insoluble.
-
Solution: Exploit the acidity of the N-H (if forming a pyrimidinone). Dissolve the crude in 1N NaOH (forms the sodium salt), filter off insoluble impurities, and then reprecipitate the pure product by acidifying with HCl to pH 4-5.
FAQ: General Optimization
Q1: Can I use microwave irradiation for these reactions? Yes. Microwave synthesis is highly recommended for the Gewald reaction. It significantly reduces reaction time (from hours to minutes) and often improves yield by overcoming the activation energy for sulfur ring opening without prolonged thermal exposure that leads to tar [4].
Q2: How do I remove the "rotten egg" smell from the labware? The smell is due to H₂S and mercaptan byproducts. Treat all glassware with a dilute bleach solution (sodium hypochlorite) in the fume hood before washing. This oxidizes the sulfur compounds to odorless sulfonates/sulfates.
Q3: Why is Morpholine the preferred base? Morpholine is a secondary amine with moderate basicity. Uniquely, it can form a transient enamine with the ketone (in the one-pot method), which is more reactive toward the Knoevenagel condensation than the ketone itself. It acts as both a base and a nucleophilic catalyst [1].
References
-
Sabnis, R. W. (2004). The Gewald Reaction: Mechanism, Cumulative and Recent Progress. Sulfur Reports, 16(1), 1–17.[3]
-
Putrova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[5]
-
Gouda, M. A., et al. (2011).[10] Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-837.
-
Sridhar, M., et al. (2007). Microwave assisted improvement in Gewald synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. "Chemistry of 2-aminothiophene-3-carboxamide and related compounds" by MOUSTAFA A. GOUDA, MOGED A. BERGHOT et al. [journals.tubitak.gov.tr]
Separation of Methyl 4,5-dimethylthiophene-2-carboxylate from isomers
Technical Support Center: Isomer Separation
Overview & Initial Analysis
Separating positional isomers of substituted thiophenes, such as Methyl 4,5-dimethylthiophene-2-carboxylate, presents a significant purification challenge in synthetic and medicinal chemistry.[1] These compounds share the same molecular weight and similar physicochemical properties, including polarity and boiling points, which renders traditional purification techniques like standard column chromatography or simple distillation often ineffective.[2]
The presence of isomeric impurities typically arises from the non-regioselective nature of certain synthetic steps, particularly in electrophilic substitution reactions on the thiophene ring.[3] For instance, Friedel-Crafts alkylation or acylation, or metalation-substitution sequences can yield a mixture of products where methyl groups are located at different positions on the thiophene core.[3][4]
This guide provides troubleshooting advice and detailed protocols for analytical identification and preparative separation of this compound from its common isomers. The strategies outlined herein are designed to provide a logical, stepwise approach to achieving high isomeric purity.
Frequently Asked Questions (FAQs): Initial Characterization
Question 1: How can I confirm that my product is an isomeric mixture?
Answer: Before attempting any separation, you must confirm the presence and, if possible, identify the isomers. The two most effective initial techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for initial assessment.[5] Isomers will have identical mass spectra but will often exhibit slightly different retention times on the GC column. Co-elution is possible, but a broadened or shouldered peak is a strong indicator of an unresolved mixture.
-
¹H NMR Spectroscopy: While complex, high-field NMR (400 MHz or higher) can reveal the presence of isomers. The aromatic protons on the thiophene ring and the methyl protons will have distinct chemical shifts and coupling patterns for each isomer. Carefully integrate the distinct peaks to estimate the isomeric ratio.
Question 2: What are the most likely isomeric impurities I should expect?
Answer: The most common impurities are other positional isomers. Based on typical synthetic routes starting from thiophene-2-carboxylate derivatives, you are most likely to encounter isomers where the two methyl groups are arranged differently, such as:
-
Methyl 3,5-dimethylthiophene-2-carboxylate
-
Methyl 3,4-dimethylthiophene-2-carboxylate
-
Methyl 2,5-dimethylthiophene-3-carboxylate (if the synthetic pathway allows for substitution at the 3-position)
Understanding the mechanism of your synthesis is key to predicting the likely byproducts.
Troubleshooting Guide: Chromatographic Separation
Chromatography is the most powerful technique for resolving closely related isomers. Success depends entirely on exploiting the subtle differences in their polarity and interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC)
Question 3: My isomers are co-eluting on a standard C18 (Reversed-Phase) column. What is the cause and how can I fix it?
Answer: This is a very common issue. A C18 column separates compounds primarily based on their hydrophobicity (logP). Positional isomers have nearly identical logP values, leading to poor or non-existent separation.
Causality: The core issue is a lack of differential interaction between the isomers and the stationary phase. You must introduce a new separation mechanism beyond simple hydrophobicity.
Solutions (In Order of Recommendation):
-
Switch to a Phenyl-based Stationary Phase (e.g., Phenyl-Hexyl): This is the most effective solution for aromatic isomers.[6] The phenyl rings in the stationary phase interact with the electron-rich thiophene ring of your analytes via π-π interactions. The precise location of the methyl groups on your isomers will alter the electron density and steric accessibility of the thiophene ring, leading to differential retention and, therefore, separation.
-
Employ a Pentafluorophenyl (PFP) Column: PFP columns offer alternative selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions.[6] They are particularly effective for compounds with polarizable electrons and can often resolve isomers that are inseparable on both C18 and Phenyl phases.
-
Optimize the Mobile Phase: While less impactful than changing the column, adjustments can help.
-
Solvent Choice: Switching from acetonitrile (ACN) to methanol (MeOH) can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions.
-
Isocratic Hold: Introducing a long isocratic hold at a low organic phase concentration can sometimes improve resolution by allowing the isomers more time to interact with the stationary phase.[7]
-
Workflow for HPLC Method Development
Caption: A decision-making workflow for troubleshooting poor HPLC isomer separation.
Question 4: I have achieved analytical separation. How do I scale this up to preparative HPLC for material isolation?
Answer: Scaling from analytical to preparative HPLC is a systematic process. The goal is to maximize throughput (mg of pure product per hour) while maintaining purity.[8]
Key Principles:
-
Identical Stationary Phase: Use a preparative column packed with the same stationary phase (and ideally the same particle size) as your analytical column.[8] This ensures the selectivity remains the same.
-
Column Loading: Preparative HPLC involves intentionally overloading the column to increase throughput. You will transition from sharp, Gaussian peaks (analytical) to broader, often fronting peaks (preparative). The key is to overload to the point where the trailing edge of your target peak does not yet overlap with the leading edge of the impurity peak.
-
Flow Rate and Gradient Scaling: The flow rate must be scaled proportionally to the column's cross-sectional area. The gradient time should also be adjusted to maintain the same number of column volumes of mobile phase as the analytical method.
Protocol 1: Preparative HPLC Scale-Up
-
Develop an Optimal Analytical Method: Achieve baseline resolution (Rs > 1.5) on an analytical column (e.g., 4.6 mm ID).
-
Perform a Loading Study: On the analytical column, progressively increase the injection volume/concentration until you see a significant loss of resolution between the target and isomeric impurity. This helps determine the maximum load the stationary phase can handle.[8]
-
Select a Preparative Column: Choose a preparative column (e.g., 21.2 mm ID or larger) with the same packing material.
-
Scale the Flow Rate: Use the following formula:
-
Flow Rate (Prep) = Flow Rate (Analyt) x [ (ID (Prep) / ID (Analyt) )² ]
-
-
Scale the Injection Volume: As a starting point, scale the injection volume by the same factor as the flow rate.
-
Dissolve Sample in Mobile Phase: To avoid peak distortion, dissolve the crude sample in the initial mobile phase composition.[9]
-
Perform the Preparative Run: Inject the sample and begin fraction collection based on the UV detector signal. Start collecting just before the target peak begins to elute and stop just after it returns to baseline.
-
Analyze Fractions: Before combining, run a small aliquot of each collected fraction on your analytical HPLC method to confirm its purity. Combine only the fractions that meet your purity specification.
Gas Chromatography (GC)
Question 5: My GC analysis shows co-eluting or poorly resolved isomer peaks. How can I improve the separation?
Answer: Similar to HPLC, the goal is to enhance the differential interaction between the isomers and the GC column's stationary phase.
Solutions:
-
Decrease Temperature Ramp Rate: A slower oven temperature program (e.g., 2-5 °C/min) gives the isomers more time to interact with the stationary phase, which can significantly improve resolution.
-
Use a More Polar Column: If you are using a non-polar stationary phase (e.g., DB-1, HP-5ms), the separation is based almost entirely on boiling point differences, which are minimal. Switch to a more polar column, such as one with a trifluoropropylmethyl polysiloxane (e.g., Rtx-200) or a polyethylene glycol (WAX) stationary phase.[10] These phases can separate isomers based on subtle differences in dipole moments.
-
Derivatization (If Applicable): While less common for these specific esters, converting the compounds to derivatives can sometimes exaggerate the differences between them, aiding separation.[10] This is generally a last resort.
Troubleshooting Guide: Alternative & Bulk Separation Methods
Question 6: Can I use fractional distillation to separate the isomers?
Answer: It is possible, but only if there is a sufficient difference in their boiling points (ideally >5-10 °C). Positional isomers often have boiling point differences of less than 5 °C, making standard fractional distillation very difficult.
Considerations:
-
High-Efficiency Column: You would need a vacuum-jacketed column with a high number of theoretical plates (e.g., a Vigreux or, preferably, a packed column).
-
Vacuum Distillation: To prevent thermal degradation, the distillation must be performed under high vacuum.
-
Extractive Distillation: This advanced technique involves adding an entrainer (a high-boiling solvent) that selectively alters the relative volatility of the isomers, making them easier to separate.[11][12] This is complex and typically reserved for industrial-scale processes.
Question 7: I am trying to purify my solid product by recrystallization, but it keeps "oiling out" or precipitating as a powder. What should I do?
Answer: "Oiling out" occurs when a compound comes out of solution above its melting point.[13] Rapid precipitation as a powder often traps impurities. Both issues stem from improper solvent choice and cooling rate. The key is to find a solvent system where the compound is highly soluble when hot but only sparingly soluble when cold.[13]
Solutions:
-
Systematic Solvent Screening: Test solubility in a range of solvents (e.g., hexane, ethyl acetate, isopropanol, methanol). Find a single solvent that fits the "soluble hot, insoluble cold" profile.
-
Use a Two-Solvent System: This is often the most effective method.[13][14]
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, but is miscible with the good solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to make it clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to promote the formation of large, pure crystals. Common pairs include Dichloromethane/Hexane or Ethyl Acetate/Heptane.[14][15]
-
-
Induce Crystallization: If crystals are reluctant to form, try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous pure batch.[13]
Data Table: Physicochemical Properties of Thiophene Carboxylate Isomers
This table provides known or estimated data for the target compound and related isomers to aid in method development. Exact values can vary, but the relative differences are instructive.
| Compound Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity (Predicted) |
| This compound | 170.23 | ~230-240 (est.) | Moderate |
| Methyl 3,5-dimethylthiophene-2-carboxylate | 170.23 | ~225-235 (est.) | Moderate |
| Methyl 3,4-dimethylthiophene-2-carboxylate | 170.23 | ~235-245 (est.) | Slightly Higher |
| Methyl thiophene-2-carboxylate[16] | 142.18 | 238 | Lower |
| Methyl 3-methylthiophene-2-carboxylate[17] | 156.20 | 217 | Moderate |
| Methyl 4-methylthiophene-2-carboxylate[18] | 156.20 | N/A | Moderate |
Overall Strategy & Final Purity Assessment
Question 8: What is the best overall workflow for tackling an unknown isomeric mixture?
Answer: A multi-step, systematic approach is always best.
General Isomer Separation Workflow
Caption: Recommended workflow from initial analysis to final validation of a pure isomer.
References
- Prepar
- HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale.Organic Process Research & Development.
- Troubleshooting isomer separation in nepetalactone purific
- Methyl 4,5-diaminothiophene-2-carboxyl
- General tips for preparative HPLC Technical Note. MZ-Analysentechnik.
- High-Performance Prepar
- Fractional distillation. II. The use of dilute solutions of thiophene in benzene as test mixtures...Transactions of the Faraday Society.
- A Simple Yet Effective Trick for Isomer Separation.
- Troubleshooting separ
- Methyl Thiophene-2-Carboxylate - Chemical Properties. Bouling Chemical Co., Limited.
- Methyl 3-methylthiophene-2-carboxyl
- Recrystalliz
- Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide.Chemical Engineering Transactions.
- Methyl 4-methylthiophene-2-carboxyl
- [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide.
- Synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates via intramolecular Friedel–Crafts alkylations and unusual autooxid
- Resolving the Isomer Problem: Tackling Characteriz
- Synthesis of methyl thiophene-2-carboxylates
- Recrystalliz
- METHYL 4,5-DIBROMO-3-METHOXYTHIOPHENE-2-CARBOXYL
- Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.Journal of Medicinal and Chemical Sciences.
- GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar.
Sources
- 1. biocompare.com [biocompare.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. jmchemsci.com [jmchemsci.com]
- 6. welch-us.com [welch-us.com]
- 7. welch-us.com [welch-us.com]
- 8. mz-at.de [mz-at.de]
- 9. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide | Chemical Engineering Transactions [cetjournal.it]
- 13. rubingroup.org [rubingroup.org]
- 14. reddit.com [reddit.com]
- 15. METHYL 4,5-DIBROMO-3-METHOXYTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 16. Methyl Thiophene-2-Carboxylate | Chemical Properties, Uses, Safety Data & Reliable Supplier in China [chemheterocycles.com]
- 17. chemimpex.com [chemimpex.com]
- 18. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of 4,5-Dimethylthiophene
Current Status: Operational Ticket ID: REGIO-THIO-45-DM Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Core Directive & Nomenclature Alignment
User Alert: You have requested support for 4,5-dimethylthiophene .
-
Clarification: In IUPAC nomenclature, if the thiophene ring has no other substituents, "4,5-dimethylthiophene" is chemically identical to 2,3-dimethylthiophene due to the symmetry of the ring.
-
Contextual Usage: If you are synthesizing a 2-substituted derivative (e.g., 2-amino-4,5-dimethylthiophene via Gewald synthesis), the "4,5" designation describes the "back" of the ring relative to the functional group.
Scope of Guide: This technical document addresses the challenge of synthesizing the vicinal dimethyl motif (methyl groups on adjacent carbons), which is thermodynamically difficult due to steric crowding and the natural reactivity of the
Decision Matrix: Selecting Your Route
Before beginning experimental work, use this logic flow to select the correct synthetic strategy. Direct alkylation of thiophene will fail to produce regiopure 2,3- or 3,4-isomers due to poly-alkylation and scrambling.
Figure 1: Strategic decision tree for selecting the synthetic pathway based on the desired substitution pattern and functionalization requirements.
Module A: The "Halogen Dance" (Route to 2,3-Isomer)
The Problem: You cannot selectively methylate 3-methylthiophene at the 2-position using standard lithiation (n-BuLi) because the methyl group directs deprotonation to the 5-position (steric + electronic factors), or you get a mixture.
The Solution: The Halogen Dance Reaction .[1][2][3][4] This utilizes the thermodynamic equilibrium of lithiated thiophenes to move a bromine atom from the 2-position to the 3-position, allowing you to trap the 2-lithio species with a methyl source.
Mechanism & Troubleshooting
The reaction relies on the rapid isomerization of thienyllithium species.
-
Kinetic Deprotonation: LDA removes the proton ortho to the bromine (C5).
-
Isomerization: The lithiated species rearranges to place the Lithium at C2 (most acidic) and Bromine at C3.
Figure 2: The Halogen Dance mechanism. The reaction is driven by the stability of the 2-lithio intermediate.
Protocol: Regioselective Synthesis via Halogen Dance
Target: 2,3-Dimethylthiophene precursor
Reagents:
-
2-Bromo-3-methylthiophene (Starting Material)
-
LDA (Lithium Diisopropylamide) - Freshly prepared
-
Methyl Iodide (MeI)
Step-by-Step:
-
Preparation: Cool a solution of 2-bromo-3-methylthiophene (1.0 eq) in THF to -78°C .
-
Initiation: Add LDA (1.1 eq) dropwise over 20 minutes.
-
Critical Check: The internal temperature must not rise above -70°C. Higher temps cause oligomerization.
-
-
The Dance: Stir at -78°C for 1 hour. The bromine will migrate to the 3-position, and the lithium will reside at the 2-position.
-
Note: Unlike standard lithiations, do not warm this up yet.
-
-
Quenching: Add Methyl Iodide (1.2 eq) rapidly.
-
Workup: Allow to warm to RT. Quench with saturated
.[5]
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Mixture of isomers | Incomplete "Dance" equilibrium | Increase time at -78°C before quenching. Ensure LDA is fresh. |
| Poly-alkylation | Excess MeI or high temp | Strictly control stoichiometry (1.05 eq MeI) and quench cold. |
| Low Yield | Proton source contamination | Dry THF is non-negotiable. Use molecular sieves and distill over Na/Benzophenone. |
Module B: Kumada Coupling (Route to 3,4-Isomer)
The Problem: Synthesizing 3,4-dimethylthiophene requires forming a bond at the sterically crowded
The Solution: Nickel-catalyzed Kumada coupling of 3,4-dibromothiophene with Methylmagnesium Bromide (MeMgBr).
Protocol: Kumada Coupling for Sterically Hindered Thiophenes
Reagents:
-
3,4-Dibromothiophene[3]
-
MeMgBr (3.0 M in ether)
-
Catalyst: Ni(dppp)Cl₂ (Nickel (II) bis(diphenylphosphino)propane dichloride)[5]
-
Why this catalyst? The "dppp" ligand bite angle is critical for coupling at hindered positions, superior to Pd(PPh3)4 for this specific substrate.
-
Step-by-Step:
-
Catalyst Loading: Suspend Ni(dppp)Cl₂ (0.5 mol%) in anhydrous ether.
-
Substrate Addition: Add 3,4-dibromothiophene (1.0 eq).
-
Grignard Addition: Add MeMgBr (2.2 eq) dropwise at 0°C.
-
Exotherm Alert: This reaction is vigorous. Control the addition rate to maintain gentle reflux.
-
-
Reflux: Heat to reflux for 16 hours.
-
Quench: Cool to 0°C and quench carefully with 1M HCl.
Common Failure Modes:
| Issue | Diagnosis | Fix |
| Mono-methylated product (3-bromo-4-methylthiophene) | Incomplete coupling due to steric hindrance (the first methyl blocks the second). | Use a large excess of Grignard (2.5 - 3.0 eq) and extend reflux time to 24h. |
| Homocoupling (Thiophene dimers) | Catalyst poisoning or wrong metal. | Switch from Pd to Ni(dppp)Cl₂. Palladium often struggles with oxidative addition at electron-rich, hindered |
Module C: Gewald Synthesis (Functionalized 4,5-Dimethyl)
If your target is 2-amino-4,5-dimethylthiophene-3-carboxylate (a common drug scaffold), do not use the methods above. Use the Gewald multicomponent reaction.
Protocol:
-
Reagents: Methyl ethyl ketone (MEK), Ethyl cyanoacetate, Elemental Sulfur (
), Morpholine (Base). -
Regiocontrol: MEK is unsymmetrical. It can enolize at C1 (methyl) or C3 (methylene).
-
Rule: Condensation usually occurs at the more substituted position (C3) to give the tetrasubstituted alkene intermediate, leading to the 4,5-dimethylthiophene core.
-
-
Procedure: Mix ketone, cyanoacetate, and sulfur in Ethanol. Add morpholine dropwise. Heat to 50°C.
Frequently Asked Questions (FAQ)
Q: Can I use Friedel-Crafts alkylation to put two methyl groups on thiophene? A: No. Thiophene is too reactive. You will get an uncontrollable mixture of 2,5-dimethyl, 2,3,5-trimethyl, and tetramethylthiophene. The Lewis acid will also cause polymerization of the thiophene ring.
Q: Why is my 3,4-dimethylthiophene turning black? A: Thiophenes with electron-donating alkyl groups are prone to oxidation. Store 3,4-dimethylthiophene under Nitrogen/Argon in the dark at 4°C. If it is black, distill it under reduced pressure before use.
Q: I need 4,5-dimethylthiophene-2-carboxylic acid. How do I make it? A:
-
Synthesize 2,3-dimethylthiophene (using Module A or B logic).
-
Perform Vilsmeier-Haack formylation (POCl3/DMF) -> This selectively targets the vacant
-position (Position 5, which is equivalent to 2). -
Oxidize the aldehyde to the acid using
(Pinnick oxidation).
References
-
Mechanism of the Halogen Dance
- Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046–1057.
-
Kumada Coupling on Thiophenes
-
Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[5] Journal of the American Chemical Society, 94(12), 4374–4376.
-
-
Gewald Reaction Regioselectivity
-
Sabnis, R. W. (1994). The Gewald Synthesis.[6] Sulfur Reports, 16(1), 1–17.
-
- Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience.
For further assistance, please submit a raw data log (NMR/HPLC) to the support portal.
Sources
Technical Support Center: Purification of Methyl 4,5-dimethylthiophene-2-carboxylate via Column Chromatography
Welcome to the technical support center for the chromatographic purification of Methyl 4,5-dimethylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who require a highly purified final product. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues, ensuring your purification is both successful and reproducible.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the column chromatography of thiophene derivatives.
Q1: I'm observing poor separation between my target compound and an impurity. What should I do?
A1: Poor separation is a frequent issue, typically stemming from a suboptimal solvent system or incorrect column setup.
-
Cause - Inadequate Solvent System: The polarity of your mobile phase (eluent) may not be suitable to differentiate between your product and the impurity. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, with clear separation from all impurities (ΔRf > 0.2).[1]
-
Solution: Conduct a thorough solvent screen using TLC.[1] Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane. Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to find the optimal separation.
-
Cause - Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad bands and co-elution.
-
Solution: Reduce the amount of sample loaded. A general guideline is to use a silica gel-to-crude product weight ratio of 50:1 to 100:1 for difficult separations.[2]
-
Cause - Improper Column Packing: Air bubbles, cracks, or an uneven silica bed can cause "channeling," where the solvent and sample flow unevenly through the column, ruining the separation.
-
Solution: Ensure the column is packed uniformly. The slurry packing method is generally most reliable for creating a homogenous stationary phase bed.[3]
Q2: My compound seems to be degrading or streaking on the silica gel column. How can I prevent this?
A2: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. Streaking, or "tailing," indicates an overly strong interaction between your compound and the stationary phase.
-
Cause - Acidity of Silica Gel: The surface of silica gel is covered in acidic silanol groups (Si-OH) which can catalyze the decomposition of sensitive molecules.
-
Solution 1 - Deactivate the Silica: Neutralize the acidic sites by adding a small amount of a base, such as 1-2% triethylamine (Et₃N), to your eluent.[1] This is particularly effective for compounds with basic nitrogen groups but can also help with sensitive aromatic systems.
-
Solution 2 - Change the Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[1][3]
-
Cause - Strong Compound-Silica Interaction: The polar functional groups on your molecule may be binding too tightly to the silica gel.
-
Solution: Add a small amount of a more polar modifier to the eluent. For an ester like this, a few drops of methanol in your dichloromethane or ethyl acetate can sometimes improve peak shape. Be cautious, as too much will drastically increase the eluent's polarity.
Q3: My compound is not eluting from the column, or it's eluting far too quickly with the solvent front. What's wrong?
A3: This is a fundamental mobile phase issue.
-
Problem - Compound Not Eluting: Your eluent is not polar enough to move the compound through the polar silica gel.
-
Solution: Gradually increase the polarity of the mobile phase.[2] If you are running an isocratic (single solvent mix) system, you may need to switch to a more polar mixture. If you are running a gradient, you can increase the percentage of the more polar solvent.
-
Problem - Compound Eluting Too Quickly (High Rf): Your eluent is too polar. Your compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase for a separation to occur.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane content relative to ethyl acetate).[2]
| Problem | Likely Cause | Recommended Solution |
| Poor Resolution | Suboptimal mobile phase polarity. | Perform a TLC screen to find a solvent system giving a target Rf of 0.2-0.4 and good spot separation.[1] |
| Column overloading. | Use a silica-to-crude material ratio of 50:1 to 100:1 (w/w).[2] | |
| Poorly packed column (channeling). | Pack the column carefully as a slurry to ensure a uniform bed.[3] | |
| Compound Degradation | Acid-sensitive compound on silica gel. | Add 1-2% triethylamine to the eluent or switch to a neutral alumina stationary phase.[1] |
| Band Streaking/Tailing | Strong interaction with silica gel. | Add a small amount of a polar modifier (e.g., methanol) to the eluent.[1] |
| Sample is too concentrated when loaded. | Dissolve the sample in a minimal amount of solvent before loading.[2] | |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the proportion of the polar solvent in your mobile phase.[2] |
| Compound Elutes Too Fast | Eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase.[2] |
Section 2: Foundational Principles for a Successful Purification
Understanding the "why" behind your choices is critical for developing a robust purification method.
Choosing the Right Stationary Phase
The stationary phase is the solid adsorbent packed into the column. Its interaction with the compounds in your mixture is the basis of separation. For this compound, a molecule of moderate polarity, Normal Phase Silica Gel is the standard and most effective choice.[4]
-
Silica Gel (SiO₂): This is a highly polar stationary phase due to the presence of surface silanol groups. It excels at separating compounds with varying polarities.[3]
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms. Neutral alumina is a valuable alternative if your compound proves to be unstable on silica gel.[3]
-
Reversed-Phase Silica (e.g., C18): Here, the silica surface is functionalized with non-polar alkyl chains. This is used for purifying highly polar compounds with a polar mobile phase (e.g., water/acetonitrile).[5] It is generally not the first choice for this target molecule unless impurities are extremely non-polar.
Optimizing the Mobile Phase: The Key to Selectivity
The mobile phase (eluent) is the solvent that flows through the stationary phase, carrying the sample with it. The ability of your system to distinguish between different compounds, known as selectivity , is most easily adjusted by changing the mobile phase composition.[6]
The principle is "like dissolves like." A more polar mobile phase will more effectively move polar compounds up the column. For normal-phase chromatography on silica, you will typically use a mixture of a non-polar solvent ("weak" solvent) and a more polar solvent ("strong" solvent).
Common Mobile Phase Systems for Moderately Polar Compounds:
-
Hexane / Ethyl Acetate
-
Hexane / Dichloromethane[7]
-
Toluene / Ethyl Acetate
The optimal ratio is determined empirically using Thin Layer Chromatography (TLC), as detailed in the protocol below.
Section 3: Detailed Experimental Protocols
A successful column purification is a systematic process. Follow these steps for a reproducible workflow.
Workflow Overview
Caption: Standard workflow for column chromatography purification.
Protocol 1: Method Development with Thin Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount of your crude this compound in a few drops of a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[3] Circle the spots you see.
-
Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). The ideal solvent system will place your target compound at an Rf of 0.2-0.4 and show baseline separation from other spots. [8] Adjust the solvent ratio and repeat until this is achieved.
Protocol 2: Packing the Chromatography Column (Slurry Method)
-
Select Column Size: Choose a column diameter and length appropriate for the amount of silica and sample. A longer, narrower column provides better separation for difficult mixtures.[1]
-
Prepare Column: Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approx. 1 cm).[9]
-
Make the Slurry: In a beaker, mix the required amount of silica gel (e.g., 50g of silica for 1g of crude product) with your initial, least polar eluent (e.g., 9:1 Hexane:EtOAc) until a pourable, milkshake-like consistency is achieved.[3]
-
Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to ensure an even, compact bed free of air bubbles.[3]
-
Equilibrate: Once all the silica has settled, add a final layer of sand on top to prevent the bed from being disturbed.[3] Wash the column with 2-3 column volumes of your starting eluent, ensuring the solvent level never drops below the top layer of sand.[3]
Protocol 3: Sample Loading and Elution
-
Prepare Sample for Loading (Dry Loading Recommended):
-
Dissolve your crude product (e.g., 1g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3g) or Celite to this solution.[9]
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.
-
-
Load the Column:
-
Drain the solvent in the column until it is just level with the top layer of sand.
-
Carefully add your dry-loaded sample powder to the top of the column, creating a thin, even layer.
-
Gently add a final, thin protective layer of sand on top of the sample layer.
-
-
Begin Elution:
-
Carefully add your starting eluent to the top of the column, opening the stopcock to begin the flow.
-
Collect the eluting solvent in a series of numbered test tubes or flasks (these are your fractions).[1]
-
Maintain a constant flow and never let the column run dry ; always keep the silica bed covered with solvent.[3]
-
-
Analyze Fractions: Use TLC to check the composition of the collected fractions. Spot every few tubes on a single TLC plate to identify which fractions contain your pure product.
-
Isolate Product: Combine the fractions that contain only the pure desired compound. Remove the solvent under reduced pressure using a rotary evaporator to yield your purified this compound.[9]
Section 4: Isocratic vs. Gradient Elution
The method of elution significantly impacts separation efficiency and time.
Caption: Comparison of Isocratic and Gradient Elution.
-
Isocratic Elution: The purification is performed using a single, constant mobile phase composition throughout the entire run (e.g., 85:15 Hexane:Ethyl Acetate from start to finish).[10]
-
Gradient Elution: The composition of the mobile phase is changed over time , typically by gradually increasing the percentage of the more polar solvent.[13] For example, you might start with 95:5 Hexane:EtOAc and slowly increase to 70:30 Hexane:EtOAc over the course of the run.
-
Pros: Significantly reduces analysis time, results in sharper peaks for later-eluting compounds, and is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[10][13]
-
Cons: Requires more careful method development and can be less reproducible if the gradient is not precisely controlled.[11]
-
For purifying this compound from typical synthetic impurities (e.g., starting materials, side-products), a shallow linear gradient is often the most efficient approach.
References
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Benchchem.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Benchchem. (n.d.). Methods for removing unreacted starting materials from 2-Acetylthiophene. Benchchem.
- Silver, J. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? ResearchGate.
- Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- OpenOChem Learn. (n.d.). Flash Chromatography.
- Chemistry—A European Journal. (n.d.). Supporting Information.
- Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Knowledge UChicago. (n.d.). Supporting Information.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- Springer. (n.d.). Selecting the Stationary Phase.
- Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- Research Journal of Pharmacy and Technology. (2021, June 20). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- ResearchGate. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
Sources
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- 8. Chromatography [chem.rochester.edu]
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- 13. lifesciences.danaher.com [lifesciences.danaher.com]
Validation & Comparative
Decoding the Fragmentation Fingerprint: A Guide to the Mass Spectrometry of Methyl 4,5-dimethylthiophene-2-carboxylate
For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of heterocyclic compounds is paramount. Methyl 4,5-dimethylthiophene-2-carboxylate, a substituted thiophene ester, presents a unique analytical challenge. This guide provides an in-depth analysis of its predicted electron ionization (EI) mass spectrometry fragmentation pattern, offering a roadmap for its identification and characterization. By comparing its expected fragmentation with that of simpler, analogous structures, we can build a robust, scientifically-grounded understanding of its behavior in the mass spectrometer.
The Predicted Fragmentation Pathway: A Mechanistic Deep Dive
Electron ionization mass spectrometry (GC-MS) is a cornerstone technique for analyzing volatile small molecules.[1][2] The high-energy electron beam (typically 70 eV) not only ionizes the molecule but also induces characteristic fragmentation.[3][4] For this compound (Molecular Weight: 170.24 g/mol ), the fragmentation is governed by the interplay between the stable aromatic thiophene ring and the functionalities attached to it: two methyl groups and a methyl ester.
The molecular ion ([M]⁺•) is expected to be prominent, a common feature for aromatic compounds due to the stability of the ring system.[5][6] The primary fragmentation events are predicted to arise from the cleavage of bonds associated with the ester group and the methyl substituents.
Key Fragmentation Steps:
-
Loss of the Methoxy Radical (•OCH₃): The most common initial fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da).[6][7] This results in a stable acylium ion at m/z 139 . This fragment, the 4,5-dimethylthiophene-2-carbonyl cation, is resonance-stabilized and is predicted to be a major peak in the spectrum.
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the thiophene ring and the ester group results in the loss of the entire methyl ester radical (•COOCH₃, 59 Da). This pathway yields the 4,5-dimethylthiophenyl cation at m/z 111 .
-
Ring Methyl Group Fragmentation: Aromatic methyl groups can undergo cleavage to lose a hydrogen radical (H•), forming a stable thiophenylmethyl-type cation. Loss of a hydrogen from the molecular ion would lead to an ion at m/z 169 . More significantly, the [M-OCH₃]⁺ ion (m/z 139) can lose a hydrogen radical to form a fragment at m/z 138 .
-
Thiophene Ring Fission: While the aromatic ring is stable, it can undergo fragmentation. Thiophene and its derivatives are known to fragment via complex pathways, which may involve the loss of acetylene (C₂H₂) or thioformyl radical (•CHS).[5][8] These pathways would lead to lower mass fragments but are generally less intense than the primary cleavages of the substituent groups.
The following diagram illustrates the predicted primary fragmentation cascade for this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Comparison with Structural Analogs
To build confidence in this predicted pattern, we can compare it to the known fragmentation of simpler, related molecules. This comparative analysis provides a crucial validation of our mechanistic reasoning.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses | Key Takeaway |
| Methyl thiophene-2-carboxylate | 142[9] | 111 ([M-OCH₃]⁺), 83 ([M-COOCH₃]⁺) | Demonstrates the primary importance of ester fragmentation without interference from ring methyl groups.[9] |
| Methyl 4-methylthiophene-2-carboxylate | 156[10] | 125 ([M-OCH₃]⁺), 97 ([M-COOCH₃]⁺) | Shows a similar pattern, with fragment masses shifted by one methyl group (14 Da), confirming the predictable nature of substituent effects.[10] |
| Methyl Benzoate | 136 | 105 ([M-OCH₃]⁺), 77 ([M-COOCH₃]⁺) | This non-thiophene analog confirms that the loss of the methoxy radical (•OCH₃) is a dominant and characteristic fragmentation pathway for aromatic methyl esters. |
The data from these analogs strongly supports the prediction that the loss of the methoxy radical (•OCH₃) to form the m/z 139 ion will be the most favorable fragmentation pathway, likely resulting in the base peak of the spectrum. The presence of two methyl groups on the thiophene ring enhances the stability of the resulting cations compared to the unsubstituted analog.
Tabulated Summary of Predicted Fragments
The table below summarizes the key ions predicted to appear in the electron ionization mass spectrum of this compound.
| m/z | Proposed Ion Structure | Description | Predicted Intensity |
| 170 | [C₈H₁₀O₂S]⁺• | Molecular Ion (M⁺•) | High |
| 139 | [C₇H₇OS]⁺ | [M - •OCH₃]⁺ (Acylium ion) | Very High (Base Peak) |
| 111 | [C₆H₇S]⁺ | [M - •COOCH₃]⁺ | Medium |
| 169 | [C₈H₉O₂S]⁺ | [M - •H]⁺ | Low to Medium |
| 138 | [C₇H₆OS]⁺• | [M - •OCH₃ - H•]⁺• | Low |
Recommended Analytical Protocol: GC-MS
For the empirical analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique due to the compound's expected volatility and thermal stability.[11][12]
Experimental Workflow
Caption: Standard workflow for GC-EI-MS analysis of small molecules.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[1]
-
GC Separation:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C, using a split or splitless mode depending on the sample concentration.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Column: Employ a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to a final temperature of 280°C and hold for 5 minutes.
-
-
MS Detection:
-
Ionization: Use a standard Electron Ionization (EI) source operating at 70 eV.
-
Mass Analyzer: Set the mass analyzer (e.g., a quadrupole) to scan a mass range of m/z 40-400.
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum. Compare the empirical fragmentation pattern with the predicted pattern and reference spectra from databases if available.
-
This protocol provides a robust and reproducible method for obtaining high-quality mass spectra, enabling confident identification and structural confirmation.[11]
Conclusion
The mass spectral fragmentation of this compound is predicted to be dominated by characteristic cleavages of its methyl ester group. The formation of a highly stable acylium ion at m/z 139 via the loss of a methoxy radical is the most probable pathway and is expected to produce the base peak. This prediction is strongly supported by the known fragmentation behavior of simpler structural analogs. By employing a standardized GC-MS protocol, researchers can effectively generate empirical data to confirm this fragmentation fingerprint, providing a reliable method for the identification and structural elucidation of this important heterocyclic compound.
References
- Journal of the Chemical Society B: Physical Organic. (n.d.). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. RSC Publishing.
- ACS Publications - American Chemical Society. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact.
- Unknown. (n.d.).
- Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288.
- Fisichella, S., Occhipinti, S., Consiglio, O., Spinelli, D., & Noto, R. (n.d.). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.
- JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
- Brown, W. R., & Destaillats, H. (n.d.).
- Organomation. (n.d.).
- Pearson. (n.d.).
- Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
- SCION Instruments. (2025, April 29).
- NIST. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (n.d.).
- arkat usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
- Unknown. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- Shimadzu. (n.d.).
- CORE. (n.d.). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II.
- NIST. (n.d.).
- Matrix Scientific. (n.d.).
- University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
- ResearchGate. (n.d.).
- ChemHelpASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube.
- eGyanKosh. (n.d.).
- Benchchem. (n.d.).
- Universidad de Guanajuato. (n.d.).
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GC-MS characterization of Methyl 4,5-dimethylthiophene-2-carboxylate purity
An Objective Guide to the Purity Analysis of Methyl 4,5-dimethylthiophene-2-carboxylate: A GC-MS and HPLC Comparison
For researchers, scientists, and professionals in drug development, the chemical purity of a starting material or intermediate is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. This compound, a substituted thiophene derivative, serves as a valuable building block in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.[1] Its impurity profile can significantly impact the yield, purity, and pharmacological activity of the final product.
This guide provides an in-depth comparison of two premier analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to empower you in selecting the optimal method for your analytical needs.
The Workhorse of Volatile Analysis: GC-MS Characterization
Gas Chromatography-Mass Spectrometry is a powerful technique ideal for the analysis of volatile and semi-volatile compounds.[2][3] It combines the exceptional separating power of gas chromatography with the definitive identification capabilities of mass spectrometry.[4][5] For a thermally stable compound like this compound, GC-MS is often the primary choice for purity assessment and impurity identification.
The principle is straightforward: the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification.[6]
Potential Impurities in Synthesis
The purity of this compound is intrinsically linked to its synthesis route. Common synthetic pathways for thiophene derivatives can introduce specific impurities.[7][8] Potential impurities may include:
-
Starting Materials: Unreacted starting materials such as 2-butanone or methyl cyanoacetate derivatives.[9]
-
Isomers: Positional isomers, for instance, Methyl 3,5-dimethylthiophene-2-carboxylate, which may have similar physical properties but different reactivity.
-
By-products: Compounds formed from side reactions, such as products of over-methylation or incomplete cyclization.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, pentane, acetone).[10]
Identifying and quantifying these impurities is critical as they can interfere with subsequent reactions or introduce unwanted toxicological properties in a final drug product.
GC-MS Experimental Protocol
This protocol is designed as a robust starting point for method development.
1. Sample Preparation:
-
Solvent Selection: Dissolve the sample in a high-purity, volatile organic solvent like Dichloromethane or Ethyl Acetate. These solvents are chosen for their ability to fully dissolve the analyte and their compatibility with the GC system.[5][11]
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. For analysis, dilute this solution to a working concentration of about 10-50 µg/mL to avoid detector saturation.[5]
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the GC inlet or column.[5]
2. Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column providing excellent separation for a wide range of semi-volatile compounds based on boiling point.[11][12] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | An inert gas that ensures efficient transfer of analytes through the column without reacting with them.[11] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and impurities without causing thermal degradation.[11] |
| Injection Mode | Split (e.g., 20:1 or 50:1) | Prevents column overloading when analyzing a high-concentration sample, ensuring sharp, symmetrical peaks.[11] |
| Injection Volume | 1 µL | A standard volume that provides a good balance between sensitivity and system contamination. |
| Oven Program | Initial: 80°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | This temperature program allows for the separation of volatile solvents at the beginning, followed by the elution of the target analyte and higher-boiling impurities.[11] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.[5] |
| Mass Range | m/z 40-450 amu | A wide enough range to capture the molecular ion of the target compound as well as characteristic fragments of potential impurities.[11] |
| Ion Source Temp. | 230 °C | Optimizes the ionization process and prevents contamination of the ion source.[11] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analytes as they travel from the GC column to the MS detector.[11] |
GC-MS Workflow Diagram```dot
Caption: Workflow for purity analysis by HPLC.
Head-to-Head Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC depends heavily on the analytical objectives and the anticipated impurity profile. [11]
| Performance Metric | GC-MS | HPLC with DAD |
|---|---|---|
| Analyte Suitability | Excellent for volatile & semi-volatile, thermally stable compounds. | Excellent for non-volatile, thermally labile, or high MW compounds. |
| Selectivity/Resolution | Very high, especially with long capillary columns. | High, dependent on column chemistry and mobile phase optimization. |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. LODs in the ppm range are achievable. [2] | Good, dependent on the chromophore of the analyte. LODs in the ppm to high-ppb range. |
| Identification Capability | Definitive. Mass spectral libraries allow for high-confidence identification of unknown impurities. | Tentative. Identification is based on retention time matching with standards. Coupling to MS (LC-MS) is required for definitive identification. [3] |
| Quantification Precision | Good (%RSD < 5.0%). [2] | Excellent (%RSD < 2.0%). [2] |
| Analysis of Residual Solvents | The gold standard method. | Not suitable. |
| Risk of Thermal Degradation | Possible for labile compounds due to high inlet and oven temperatures. | Minimal, as analysis is performed at or near ambient temperature. |
Trustworthiness: Building a Self-Validating System
A protocol is only as reliable as its validation. To ensure the trustworthiness of your purity assessment, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). [4][13]This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended application.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [4]* Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of >0.999 is typically desired. [4][12]* Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples, with typical acceptance criteria of 98-102%. [2][4]* Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). [2][4]* Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. [12][13]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. [4]
Caption: Key parameters for analytical method validation.
Conclusion
For the routine purity assessment of This compound , GC-MS stands out as the superior technique. Its high resolution, coupled with the definitive identification power of mass spectrometry, makes it an invaluable tool for both quantifying the main component and identifying volatile impurities from the synthetic process. [11]It is the definitive method for analyzing residual solvents, a critical aspect of quality control.
However, a comprehensive characterization, especially during drug development, warrants an orthogonal approach. HPLC serves as an excellent complementary technique. [2]It can detect non-volatile or thermally sensitive impurities that might be missed by GC-MS. Using both GC-MS and HPLC provides a more complete and trustworthy picture of the sample's purity, ensuring the quality and safety of downstream applications. [11] Ultimately, the choice of method should be guided by a risk-based assessment of the potential impurity profile and the specific requirements of your research or development phase.
References
- Benchchem. (n.d.). Methyl 4,5-diaminothiophene-2-carboxylate.
- Benchchem. (n.d.). A Comparative Guide to Validating the Purity of Synthesized 2-Chloro-3-(chloromethyl)thiophene by HPLC and GC-MS.
- Journal of Pharmaceutical Sciences and Research. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from Journal of Pharmaceutical Sciences and Research.
- Benchchem. (n.d.). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
- ChemicalBook. (n.d.). METHYL 4,5-DIBROMO-3-METHOXYTHIOPHENE-2-CARBOXYLATE synthesis.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- International Journal of Pharmaceutical Sciences and Research. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
- ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
- MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
- PrepChem.com. (n.d.). Synthesis of Methyl 3-methoxy-4,5-dimethyl-2-thiophenecarboxylate.
- ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L | Request PDF.
- Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Application.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- MTB. (n.d.). Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection according to ASTM D7011-15.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives.
- InTech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- NTU Scholars. (2006, December 15). Synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates via intramolecular Friedel–Crafts alkylations and unusual autooxidation.
- Quora. (2017, August 15). What are the modifications to improve the purity of ester?.
- PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant.
- Beilstein Journals. (2007, September 4). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- PubChem. (n.d.). 4,5-Dimethylthiophene-2-carboxylic acid.
- Scientific Research Publishing. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
- Benchchem. (n.d.). GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide.
- Pharmacognosy Journal. (2019, September 15). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
- ChemicalBook. (n.d.). 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER | 4651-93-8.
- Journal of Pharmacy & Pharmacognosy Research. (2020, June 25). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in hypertension.
- AChemBlock. (n.d.). Methyl 4,5-diaminothiophene-2-carboxylate 95.00% | CAS: 106850-18-4.
- BLD Pharm. (n.d.). 168850-69-9|this compound.
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Reference Standards for Methyl 4,5-dimethylthiophene-2-carboxylate Analysis: A Comparative Technical Guide
Executive Summary
Methyl 4,5-dimethylthiophene-2-carboxylate (CAS: 20600-61-7) is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its analysis presents unique challenges due to the potential for regio-isomeric impurities (e.g., 3,4-dimethyl isomers) and thiophene ring oxidation.
This guide objectively compares the three tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade Materials . Furthermore, it details the In-House Primary Standard generation via Quantitative NMR (qNMR) as the superior alternative when commercial CRMs are unavailable.
Part 1: Technical Context & Critical Quality Attributes (CQAs)
Before selecting a standard, one must understand what is being controlled. The thiophene moiety is electron-rich, making it susceptible to oxidation (sulfone formation) and light degradation.
Key Impurity Profile[1]
-
Regio-Isomers: The synthesis of dimethylthiophenes often yields mixtures (e.g., Methyl 3,4-dimethylthiophene-2-carboxylate). These isomers have identical molecular weights (MW 170.23) and similar polarities, making them difficult to resolve by standard HPLC.
-
Hydrolysis Products: 4,5-dimethylthiophene-2-carboxylic acid (Acid form).
-
Oxidation Byproducts: Thiophene-S-oxides (rare but possible under stress).
Part 2: Comparative Analysis of Reference Standard Tiers
When a Pharmacopeial (USP/EP) monograph does not exist for an intermediate, the burden of proof shifts to the researcher. Below is the comparative hierarchy of standard types.
Table 1: Performance & Risk Profile of Standard Types
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Standard | Tier 3: Reagent Grade |
| Primary Use | GMP Release, Calibration of Secondary Stds | Routine HPLC/GC Assays, R&D | Synthesis starting material only |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to Internal Primary Std | None / Manufacturer CoA only |
| Purity Assignment | Mass Balance + qNMR (Certified Value) | Chromatographic Purity (% Area) | % Area (often over-estimated) |
| Uncertainty | Explicit Uncertainty Budget ( | Not usually provided | Unknown |
| Risk of Isomer Co-elution | Low (Orthogonal methods used) | Medium (Depends on method) | High (Isomers often merged) |
| Cost | High ( | Moderate ( | Low ($) |
The "Hidden" Alternative: In-House Primary Standard via qNMR
Recommendation: For this compound, commercial ISO 17034 CRMs are rarely available off-the-shelf. The scientifically robust alternative is to purchase Tier 3 (Reagent Grade) material and elevate it to Tier 1 status via Quantitative NMR (qNMR) .
-
Why? qNMR provides an absolute purity value independent of the analyte's response factor or lack of a chromophore. It is the "Gold Standard" for characterizing organic intermediates.
Part 3: Experimental Protocols
Protocol A: HPLC-UV Purity Assay (The Routine Method)
Use this method for batch release, calibrated against your Reference Standard.
Objective: Separate the methyl ester from its acid hydrolysis product and potential isomers.
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). Note: A smaller particle size is chosen to maximize resolution between methyl-isomers.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Suppresses ionization of the free acid impurity).
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0 min: 80% A / 20% B
-
15 min: 20% A / 80% B
-
20 min: 20% A / 80% B
-
21 min: 80% A / 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Thiophene
transition) and 230 nm. -
Temperature: 30°C.
System Suitability Criteria (Self-Validating):
-
Tailing Factor: NMT 1.5.
-
Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (likely the acid form).
-
RSD (n=6): < 1.0% for the main peak area.
Protocol B: In-House Standardization via qNMR (The Certification Method)
Use this method to assign a purity value to your "Master Standard."
Objective: Determine absolute purity (mass fraction) without a reference standard of the same compound.
-
Internal Standard (IS): Select Maleic Acid or Dimethyl Sulfone (Traceable to NIST SRM). Requirement: The IS signals must not overlap with the thiophene methyl singlets (~2.3-2.5 ppm) or the ester methyl (~3.8 ppm).
-
Solvent: DMSO-
or CDCl (High solubility required). -
Procedure:
-
Weigh ~10 mg of this compound (Analyte) into a vial (Precision:
0.01 mg). -
Weigh ~10 mg of Internal Standard into the same vial.
-
Dissolve completely and transfer to NMR tube.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1): > 60 seconds (Must be
of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 16 or 32.[1]
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Weight, = Purity.
Part 4: Visualizations
Diagram 1: Reference Standard Selection Logic
This decision tree guides the researcher on which standard to use based on the development phase.
Caption: Decision logic for selecting the appropriate reference standard tier based on commercial availability and regulatory requirements.
Diagram 2: In-House Characterization Workflow
The workflow to create a primary standard from reagent-grade material.
Caption: Workflow for establishing a traceable In-House Primary Standard using orthogonal analytical techniques.
References
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]
-
Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy – Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 364-393. [Link]
-
European Medicines Agency (EMA). (2006). Guideline on Validation of Analytical Procedures. [Link]
-
PubChem. (2024). This compound Compound Summary. [Link]
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A Senior Application Scientist's Guide to Thin-Layer Chromatography of Methyl 4,5-dimethylthiophene-2-carboxylate: Predicting and Optimizing Separation in Hexane/Ethyl Acetate Systems
Understanding the Analyte: Polarity and Structural Considerations
Methyl 4,5-dimethylthiophene-2-carboxylate is a molecule of intermediate polarity. Its key structural features include:
-
Aromatic Thiophene Ring: A heterocyclic, aromatic system that contributes to some non-polar character and allows for UV visualization.
-
Methyl Ester Group (-COOCH₃): A polar functional group that will interact with the polar stationary phase (silica gel).
-
Two Methyl Groups (-CH₃): These electron-donating groups slightly increase the electron density of the thiophene ring and contribute to the non-polar character of the molecule.
The interplay of the polar ester and the relatively non-polar dimethylthiophene core dictates its solubility and mobility in chromatographic systems. In normal-phase TLC on silica gel, a polar stationary phase, the separation is governed by the polarity of the mobile phase. A more polar mobile phase will more effectively elute a polar compound, resulting in a higher Retention Factor (Rf).
The Hexane/Ethyl Acetate System: A Versatile Mobile Phase
The combination of hexane (a non-polar solvent) and ethyl acetate (a moderately polar solvent) is one of the most widely used binary solvent systems in TLC for the separation of compounds with intermediate polarity.[1][2] By varying the ratio of these two solvents, a wide range of mobile phase polarities can be achieved, allowing for the fine-tuning of separation.[3]
-
Increasing the proportion of ethyl acetate increases the overall polarity of the mobile phase. This will cause the this compound to travel further up the TLC plate, resulting in a higher Rf value.[1]
-
Increasing the proportion of hexane decreases the mobile phase polarity, leading to stronger interactions between the analyte and the silica gel, and thus a lower Rf value.[4]
Predicted Rf Values and Comparative Analysis
Based on the principles of TLC and the structure of this compound, we can predict its approximate Rf values in various hexane/ethyl acetate mixtures. The goal is to find a solvent system that provides an Rf value between 0.2 and 0.4 for optimal separation and for transitioning to column chromatography.[4][5]
| Hexane:Ethyl Acetate Ratio | Predicted Mobile Phase Polarity | Expected Rf Value of this compound | Rationale and Comparison with Alternatives |
| 9:1 | Low | ~0.1 - 0.2 | In this highly non-polar system, the polar ester group will cause strong adsorption to the silica gel, resulting in minimal movement. This is a good starting point if the compound is suspected to be of lower polarity or if closely related non-polar impurities are present. |
| 4:1 | Moderately Low | ~0.2 - 0.4 | This ratio is often a good starting point for aromatic esters.[2][6] It is expected to provide a well-resolved spot in the optimal range for analysis and preparative chromatography planning. |
| 2:1 | Medium | ~0.4 - 0.6 | Increasing the ethyl acetate content will likely move the spot to the upper half of the plate. This could be useful for separating it from more polar impurities that would remain closer to the baseline. |
| 1:1 | Moderately High | ~0.6 - 0.8 | At this polarity, the compound will travel close to the solvent front. While useful for a quick check, it may not provide the best resolution from less polar impurities. |
Alternative Solvent Systems: While hexane/ethyl acetate is a robust choice, other systems could be considered if optimal separation is not achieved. For instance, dichloromethane (DCM) or toluene could be used as the less polar component to alter the selectivity of the separation.[7] For more polar analogues, a small amount of methanol could be added to the mobile phase.[2]
Experimental Protocol for TLC Analysis
This detailed protocol will enable you to validate the predicted Rf values and optimize the separation of this compound.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F₂₅₄)
-
This compound sample
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Visualizing stain (e.g., potassium permanganate solution)
-
Heat gun
Workflow Diagram:
Caption: Workflow for TLC Analysis of this compound.
Step-by-Step Methodology:
-
Chamber Saturation: Prepare developing chambers for each planned hexane/ethyl acetate ratio (e.g., 9:1, 4:1, 2:1). Add a small amount of the solvent mixture to each chamber, ensuring the solvent level is below the origin line of the TLC plate. Place a piece of filter paper inside to saturate the chamber with solvent vapor, and cover with the lid.[3]
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound sample in a minimal amount of a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).
-
Spotting the Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Use a capillary tube to apply a small spot of your sample solution onto the baseline. Allow the solvent to evaporate completely.[5]
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber and replace the lid. Allow the solvent front to ascend the plate by capillary action.[5]
-
Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). The thiophene ring is a chromophore and should allow the compound to appear as a dark spot against the fluorescent background of the plate.[5][8][9] Circle the spot(s) with a pencil.
-
Chemical Staining (Optional): For further confirmation or if the compound is not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good choice as it reacts with the oxidizable thiophene ring, appearing as a yellow or brown spot against a purple background.[10] To do this, briefly dip the plate in the stain solution and then gently warm it with a heat gun to develop the spots.
-
-
Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Trustworthiness and Self-Validation
The protocol described above is a self-validating system. By running multiple TLC experiments with varying solvent ratios, you can systematically determine the optimal conditions for your specific compound and purification needs. The use of a co-spot, where the starting material and the reaction mixture are spotted in the same lane, is highly recommended for reaction monitoring to definitively track the consumption of reactants and the formation of products.[5]
This guide, while predictive, is grounded in the fundamental principles of chromatography. By following the outlined experimental protocol, researchers can confidently and efficiently determine the TLC Rf values for this compound and apply this knowledge to reaction monitoring and the development of larger-scale purification methods like flash column chromatography.
References
-
Chromatographic Analysis of Thiophenes in Calli and Suspension Cultures of Tagets spp. (2013). ResearchGate. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
-
Thin Layer Chromatography. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
ResearchGate. (2014). What are the solvents used in TLC for sterification?. [Link]
-
Royal Society of Chemistry. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. [Link]
-
TLC Visualization Solutions. University of Rochester, Department of Chemistry. [Link]
-
Quora. (2017). What solvent is used for TLC?. [Link]
-
PubChem. Compound Summary: methyl 4,5-dimethyl-2-(2-methyl-3-nitrobenzamido)thiophene-3-carboxylate. [Link]
-
Royal Society of Chemistry. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Chemical Communications. [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
-
YouTube. (2021). Visualizing a TLC plate. [Link]
-
Chemistry LibreTexts. (2020). 2.3: Day 3 Procedure - Thin-layer Chromatography. [Link]
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A Guide to the Elemental Analysis of Methyl 4,5-dimethylthiophene-2-carboxylate: Theoretical Calculation vs. Experimental Realities
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical synthesis and drug development, the unambiguous identification and purity confirmation of a novel compound are paramount. Elemental analysis stands as a cornerstone technique in this endeavor, providing a fundamental measure of a substance's composition. This guide offers an in-depth look at the elemental analysis of Methyl 4,5-dimethylthiophene-2-carboxylate, contrasting the straightforwardness of theoretical calculations with the nuances of experimental data interpretation. As Senior Application Scientists, we aim to provide not just a procedural outline, but a deeper understanding of the causality behind the analytical choices and the self-validating nature of the data.
The Foundational Role of Elemental Analysis
Before a newly synthesized molecule can be advanced for further study, its elemental composition must be rigorously verified. This is not merely a box-ticking exercise; it is a critical validation of the synthetic route and a primary indicator of sample purity. For a target compound like this compound, a substituted thiophene ester with potential applications in medicinal chemistry and materials science, confirming the precise ratio of carbon, hydrogen, oxygen, and sulfur is the first step in building a comprehensive analytical profile.
Theoretical Elemental Composition: The Calculated Ideal
The journey begins with the theoretical or calculated elemental composition, derived from the compound's molecular formula. For this compound, the molecular formula is C₈H₁₀O₂S .
To calculate the theoretical elemental percentages, we first determine the molecular weight of the compound using the standard atomic weights of its constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Oxygen (O): 15.999 u
-
Sulfur (S): 32.06 u
The molecular weight (MW) is calculated as follows:
MW = (8 * 12.011) + (10 * 1.008) + (2 * 15.999) + (1 * 32.06) MW = 96.088 + 10.080 + 31.998 + 32.06 MW = 170.226 u
With the molecular weight established, the percentage composition of each element can be determined:
-
%C = (8 * 12.011 / 170.226) * 100 = 56.45%
-
%H = (10 * 1.008 / 170.226) * 100 = 5.92%
-
%O = (2 * 15.999 / 170.226) * 100 = 18.80%
-
%S = (1 * 32.06 / 170.226) * 100 = 18.83%
This theoretical composition represents the "perfect" sample, a benchmark against which all synthesized batches will be measured.
Experimental Elemental Analysis: The Reality of the Bench
Experimental elemental analysis is most commonly performed via combustion analysis. In this technique, a small, precisely weighed sample of the compound is burned in a stream of pure oxygen. The resulting combustion gases—carbon dioxide, water, and sulfur dioxide—are passed through a series of absorbent traps or detected by other means to quantify the amount of each element. Oxygen is typically determined by pyrolysis in the absence of oxygen.
While we could not find specific experimental elemental analysis data in the public domain for this compound, we can draw a comparative analogy from published data for other novel thiophene derivatives to illustrate the process and potential for minor discrepancies.[1] It is a standard practice in synthetic chemistry to report the "found" or experimental values alongside the calculated ones.
Table 1: Comparison of Theoretical and Analogous Experimental Elemental Analysis Data
| Element | Theoretical % for C₈H₁₀O₂S | Found % for an Analogous Thiophene Derivative (C₁₃H₁₂N₂OS)[1] | Allowable Deviation |
| Carbon (C) | 56.45% | 63.96% | ± 0.4% |
| Hydrogen (H) | 5.92% | 5.00% | ± 0.4% |
| Sulfur (S) | 18.83% | Not Reported | ± 0.4% |
Interpreting the Data:
The acceptable margin of error for elemental analysis is generally considered to be within ±0.4% of the theoretical value. Deviations outside this range can indicate the presence of impurities, such as residual solvents, starting materials, or byproducts. It is crucial to understand that the experimental values for the analogous compound are not expected to match the theoretical values for our target molecule due to their different molecular formulas. This table serves to demonstrate the format of comparison and the expected precision of the analytical technique.
Experimental Protocol: A Step-by-Step Workflow for Combustion Analysis
The following is a generalized, detailed protocol for CHNS elemental analysis by combustion, a technique widely used to obtain the kind of experimental data discussed.
-
Sample Preparation:
-
Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents, which are a common source of error. This is typically achieved by drying under high vacuum for several hours.
-
Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact weight is recorded.
-
-
Instrument Setup and Calibration:
-
The combustion analyzer is calibrated using a certified standard with a known elemental composition, such as acetanilide or sulfanilamide. This ensures the accuracy of the detector responses.
-
The combustion furnace is heated to a high temperature, typically around 900-1000 °C, in an oxygen-rich environment.
-
-
Combustion and Gas Separation:
-
The encapsulated sample is introduced into the combustion chamber. The tin or silver capsule promotes flash combustion.
-
The combustion products (CO₂, H₂O, SO₂, and N₂) are swept by a carrier gas (usually helium) through a series of columns.
-
The gases are separated chromatographically.
-
-
Detection and Quantification:
-
The separated gases pass through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of the carrier gas as each combustion product passes through, generating a signal proportional to the concentration of the gas.
-
For sulfur, a non-dispersive infrared (NDIR) detector is often used for higher sensitivity and selectivity.
-
-
Data Analysis:
-
The instrument's software integrates the detector signals and, using the calibration data, calculates the absolute amount of each element in the sample.
-
These values are then used to calculate the percentage composition of C, H, N, and S in the original sample.
-
Visualizing the Workflow
The logical flow of an elemental analysis experiment can be visualized as follows:
Caption: Workflow of elemental analysis by combustion.
Conclusion: A Self-Validating System for Chemical Integrity
The comparison of theoretical and experimental elemental analysis data is a self-validating system that provides a high degree of confidence in the identity and purity of a synthesized compound. While the theoretical values provide an absolute standard, the experimental results, when within the accepted ±0.4% deviation, confirm that the intended molecule has been synthesized with a high degree of purity. This foundational data is indispensable for the progression of any new chemical entity through the research and development pipeline, ensuring that subsequent biological or material science studies are conducted on a well-characterized and reliable substance.
References
-
Çetin, A., et al. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
